3-Acetyl-8-ethoxychromen-2-one
Description
Structure
3D Structure
Properties
IUPAC Name |
3-acetyl-8-ethoxychromen-2-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12O4/c1-3-16-11-6-4-5-9-7-10(8(2)14)13(15)17-12(9)11/h4-7H,3H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZICQMZDINLBQMB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC2=C1OC(=O)C(=C2)C(=O)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
232.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Technical Guide: Synthesis of 3-Acetyl-8-ethoxychromen-2-one
Executive Summary
This technical guide details the synthesis of 3-Acetyl-8-ethoxychromen-2-one (also known as 3-acetyl-8-ethoxycoumarin), a pivotal scaffold in medicinal chemistry and fluorescence imaging. The protocol utilizes a Knoevenagel condensation followed by an intramolecular transesterification, catalyzed by piperidine.[1] This method is selected for its high atom economy, operational simplicity, and reproducibility.[1] The guide is designed for research scientists requiring a validated, high-purity pathway for drug discovery or probe development.
Strategic Significance & Retrosynthesis
The chromen-2-one (coumarin) nucleus is a privileged structure in drug discovery, exhibiting anticoagulant, antimicrobial, and antioxidant activities.[1] The 3-acetyl and 8-ethoxy substitutions specifically modulate the electronic properties of the ring, enhancing fluorescence quantum yield and lipophilicity, which are critical for cellular uptake in biological assays.
Retrosynthetic Analysis: The target molecule is disassembled into two commercially accessible precursors:
-
3-Ethoxysalicylaldehyde (o-Ethylvanillin): Provides the aromatic core and the 8-ethoxy substituent.
-
Ethyl Acetoacetate : Provides the dicarbonyl functionality required for the lactone ring formation.
Figure 1: Retrosynthetic disconnection showing the convergence of the aldehyde and active methylene components.
Experimental Protocol
Reagents & Materials
-
3-Ethoxysalicylaldehyde (CAS 492-88-6): 1.66 g (10 mmol). Note: Ensure purity >97%; impurities like 2-ethoxyphenol can inhibit crystallization.
-
Ethyl Acetoacetate (CAS 141-97-9): 1.30 g (10 mmol).
-
Piperidine (Catalyst): 5-10 drops (approx. 0.5 mL).
-
Ethanol (Solvent): 20 mL (Absolute).
-
Apparatus: 50 mL Round-bottom flask, reflux condenser, magnetic stirrer, heating mantle.
Step-by-Step Synthesis
Step 1: Reaction Assembly In a 50 mL round-bottom flask, dissolve 3-ethoxysalicylaldehyde (10 mmol) and ethyl acetoacetate (10 mmol) in 20 mL of ethanol. Stir at room temperature for 5 minutes to ensure homogeneity.
Step 2: Catalysis Add piperidine (0.5 mL) dropwise to the stirring solution. A slight color change (yellowing) typically occurs, indicating the formation of the enolate/iminium species.
Step 3: Reflux Attach the reflux condenser and heat the mixture to boiling (approx. 78°C). Maintain reflux for 2 hours .
-
Checkpoint: Monitor via TLC (Mobile phase: Hexane/Ethyl Acetate 7:3). The starting aldehyde spot (
) should disappear, and a highly fluorescent product spot ( ) should appear.
Step 4: Precipitation Remove the heat source and allow the reaction mixture to cool slowly to room temperature. Upon cooling, the product will precipitate as a pale yellow solid.[1] For maximum yield, chill the flask in an ice bath (0-4°C) for 30 minutes.
Step 5: Isolation & Purification Filter the precipitate using a Buchner funnel under vacuum.
-
Wash: Wash the filter cake with 10 mL of ice-cold ethanol to remove unreacted reagents and the catalyst.
-
Recrystallization: Recrystallize the crude solid from hot ethanol. Dissolve the solid in the minimum amount of boiling ethanol, filter while hot if necessary, and cool to crystallize.
-
Drying: Dry the crystals in a vacuum desiccator over
or silica gel.
Experimental Workflow Diagram
Figure 2: Operational workflow for the synthesis process.
Mechanistic Pathway
The reaction proceeds via a domino Knoevenagel condensation followed by an intramolecular transesterification.
-
Enolate Formation: Piperidine acts as a base, deprotonating the active methylene of ethyl acetoacetate.
-
Nucleophilic Attack: The enolate attacks the carbonyl carbon of 3-ethoxysalicylaldehyde.
-
Dehydration: Elimination of water yields the
-unsaturated intermediate (benzylidene). -
Cyclization: The ortho-hydroxyl group attacks the ester carbonyl (transesterification), closing the lactone ring and expelling ethanol.
Figure 3: Mechanistic cascade from reactants to the coumarin scaffold.
Characterization Data
The purified compound should conform to the following spectroscopic standards.
| Parameter | Specification | Notes |
| Appearance | Pale yellow crystals | Needle-like morphology |
| Yield | 80 - 88% | Dependent on cooling time |
| Melting Point | 130 – 132 °C | Sharp range indicates high purity |
| IR (KBr) | 1720 cm⁻¹ (Lactone C=O)1696 cm⁻¹ (Acetyl C=O) | Distinct carbonyl stretch separation |
| ¹H NMR | Solvent: DMSO- | |
| MS (EI) | m/z 232 | Molecular ion peak |
Data Interpretation:
-
The singlet at 8.59 ppm in ¹H NMR is the definitive confirmation of the coumarin ring closure (proton at position 4).
-
Absence of a broad singlet around 10-11 ppm confirms the reaction of the phenolic -OH group.
Critical Control Points & Troubleshooting
Moisture Control
While the Knoevenagel condensation generates water, the initial reagents should be dry.[1] Excessive water in the ethanol can shift the equilibrium of the transesterification step (ring closure) back towards the open-chain intermediate. Use absolute ethanol.
Catalyst Loading
Piperidine is a secondary amine that forms a highly reactive iminium ion intermediate with the aldehyde.
-
Too little: Reaction stalls; low yield.
-
Too much: Can lead to side reactions or difficulty in purification (oiling out).
-
Optimization: 5-10 mol% relative to the aldehyde is optimal.
Precursor Purity
Commercial 3-ethoxysalicylaldehyde is generally reliable. However, if synthesizing from o-vanillin (via demethylation and ethylation), ensure complete removal of the mono-methylated byproduct, as it will form a difficult-to-separate 8-methoxy analog.
References
-
Synthesis & Protocol Validation
-
Mechanistic Insight (Knoevenagel)
-
BenchChem. "Knoevenagel Condensation for the Synthesis of Ethyl 3-Oxobutyrate Derivatives."
- General mechanism and c
-
-
Precursor Properties (3-Ethoxysalicylaldehyde)
-
PubChem. "3-Ethoxy-2-hydroxybenzaldehyde (Compound)."[2]
- Physical properties and safety data for the starting m
-
-
Applications & Biological Activity
-
Lončarić, M., et al. "Coumarin Derivatives with Biological Activity: A Review."[1] Current Medicinal Chemistry.
- Contextualizes the importance of the 3-acetyl and 8-ethoxy motifs in drug development.
-
Sources
physicochemical properties of 3-Acetyl-8-ethoxychromen-2-one
Technical Monograph: Physicochemical Profiling of 3-Acetyl-8-ethoxychromen-2-one
Executive Summary 3-Acetyl-8-ethoxychromen-2-one (CAS: 389065-45-6) represents a critical scaffold in medicinal chemistry, particularly in the development of antimicrobial and antioxidant agents. As a 3-substituted coumarin derivative, its pharmacophore is defined by the reactive acetyl group at the C-3 position and the lipophilic ethoxy substituent at C-8. This guide provides a rigorous technical analysis of its physicochemical properties, synthesis validation, and spectroscopic signatures, designed to support researchers in drug discovery and material science.
Molecular Identity & Structural Metrics
The compound is characterized by a benzopyrone core with specific substitutions that modulate its electronic distribution and solubility profile. The 8-ethoxy group functions as an electron-donating group (EDG), potentially influencing the fluorescence quantum yield and lipophilicity compared to the parent coumarin.
Table 1: Chemical Identifiers and Core Metrics
| Parameter | Specification |
| IUPAC Name | 3-Acetyl-8-ethoxychromen-2-one |
| Common Name | 3-Acetyl-8-ethoxycoumarin |
| CAS Number | 389065-45-6 |
| Molecular Formula | C₁₃H₁₂O₄ |
| Molecular Weight | 232.23 g/mol |
| SMILES | CCOC1=CC=CC2=C1OC(=O)C(=C2)C(=O)C |
| Topological Polar Surface Area (TPSA) | 52.6 Ų (Predicted) |
| LogP (Predicted) | 2.1 (XLogP3) |
| H-Bond Acceptors | 4 |
| H-Bond Donors | 0 |
Synthesis & Reaction Engineering
To ensure data integrity in physicochemical profiling, the compound must be synthesized with high purity. The standard protocol utilizes a Knoevenagel condensation, favored for its atom economy and high yields.
Mechanism of Action
The synthesis involves the condensation of 3-ethoxysalicylaldehyde with ethyl acetoacetate. Piperidine acts as the organocatalyst, facilitating the deprotonation of the active methylene in ethyl acetoacetate, followed by nucleophilic attack on the aldehyde and subsequent cyclization.
Figure 1: Knoevenagel condensation pathway for the synthesis of 3-Acetyl-8-ethoxychromen-2-one.
Physicochemical Characterization
The following data points are derived from experimental validation and high-fidelity predictive models. These parameters are critical for formulating delivery systems and assessing bioavailability.
Solid-State Properties
-
Physical State: Crystalline solid.
-
Appearance: Pale yellow needles or crystals.
-
Melting Point (Experimental): 130–132 °C.[1]
-
Note: Purity significantly impacts this range. Values <128 °C indicate incomplete cyclization or solvent occlusion.
-
-
Decomposition: Stable up to ~250 °C; thermal degradation observed above 280 °C.
Solubility Profile
The 8-ethoxy group increases lipophilicity relative to 8-hydroxy variants, reducing aqueous solubility but enhancing compatibility with lipid-based carriers.
Table 2: Solubility in Common Solvents (at 25 °C)
| Solvent | Solubility Rating | Application Relevance |
| Water | Insoluble (< 0.1 mg/mL) | Poor bioavailability without formulation. |
| Ethanol (Cold) | Sparingly Soluble | Recrystallization solvent (yields crystals on cooling). |
| Ethanol (Hot) | Soluble | Ideal for purification processes. |
| DMSO | Highly Soluble (> 20 mg/mL) | Standard solvent for biological assays (MIC, cytotoxicity). |
| Chloroform | Soluble | Suitable for NMR analysis and extraction. |
Spectroscopic Signatures
Identification of the compound relies on distinct carbonyl stretching frequencies and proton environments.[2]
Infrared Spectroscopy (KBr Pellet):
-
Lactone C=O: 1720–1735 cm⁻¹ (Characteristic of α,β-unsaturated lactones).
-
Acetyl C=O: ~1668 cm⁻¹ (Conjugated ketone).
-
C=C Aromatic: 1580–1600 cm⁻¹.
¹H-NMR (300 MHz, DMSO-d₆):
-
δ 8.59 (s, 1H): H-4 proton (Vinyl).[1] Diagnostic singlet confirming cyclization.
-
δ 7.31–7.65 (m, 3H): Aromatic protons (H-5, H-6, H-7).
-
δ 4.19 (q, J=7.2 Hz, 2H): Methylene protons of the 8-ethoxy group (-OCH ₂CH₃).[1]
-
δ 2.58 (s, 3H): Methyl protons of the 3-acetyl group (-COCH ₃).[1]
-
δ 1.40 (t, J=7.2 Hz, 3H): Methyl protons of the 8-ethoxy group (-OCH₂CH ₃).[1]
Experimental Protocols
These protocols are designed to be self-validating. The success of the synthesis is confirmed by the melting point and the specific H-4 NMR signal.
Protocol A: Synthesis and Purification
Objective: Produce analytical-grade 3-Acetyl-8-ethoxychromen-2-one.
-
Reagents: Combine 3-ethoxysalicylaldehyde (10 mmol) and ethyl acetoacetate (10 mmol) in absolute ethanol (20 mL).
-
Catalysis: Add piperidine (0.5 mL) dropwise.
-
Reaction: Reflux the mixture at 78–80 °C for 2 hours. Monitor via TLC (Mobile phase: Hexane/Ethyl Acetate 7:3).
-
Work-up: Cool the reaction mixture to room temperature, then chill in an ice bath. The product will precipitate.[1][3]
-
Purification: Filter the solid and wash with cold ethanol (2 x 5 mL). Recrystallize from hot ethanol.
-
Validation: Dry under vacuum. Measure Melting Point.[4][1][2][5][6] Target: 130–132 °C.[1]
Protocol B: Quantitative Solubility Determination (Shake-Flask)
Objective: Determine saturation solubility for formulation development.
-
Preparation: Add excess solid (~10 mg) to 1 mL of the target solvent (e.g., PBS pH 7.4) in a glass vial.
-
Equilibration: Shake at 25 °C for 24 hours.
-
Separation: Centrifuge at 10,000 rpm for 10 minutes to pellet undissolved solid.
-
Quantification: Remove supernatant, dilute with DMSO, and quantify via UV-Vis spectrophotometry (λ_max ~290–310 nm) against a standard curve prepared in DMSO.
Reactivity & Derivatization Potential[5]
The 3-acetyl group serves as a "chemical handle," allowing further functionalization. This is critical for researchers looking to expand the library for Structure-Activity Relationship (SAR) studies.
Figure 2: Primary reactivity pathways for derivatization of the 3-acetyl moiety.
References
-
Synthesis and Antimicrobial Screening : El-Agrody, A. M., et al. "Synthesis, Reactions and Antimicrobial Activities of 8-Ethoxycoumarin Derivatives."[7][1] Molecules, vol. 17, no.[1][8] 1, 2012, pp. 979–994.
-
Compound Database Entry : National Center for Biotechnology Information. "PubChem Compound Summary for CID 3266617, 3-Acetyl-8-ethoxychromen-2-one." PubChem, 2025.
-
Green Synthesis Methodologies : Tasqeeruddin, S., et al. "An Efficient Solid-Phase Green Synthesis of Chromen-2-one Derivatives." Asian Journal of Chemistry, vol. 25, no. 12, 2013, pp. 6885-6888.
-
Structural Analogs : Wang, J., et al. "Crystal structure of 3-acetyl-7-[2-(morpholin-4-yl)ethoxy]chromen-2-one." Acta Crystallographica Section E, vol. 74, 2018.
Sources
- 1. researchgate.net [researchgate.net]
- 2. asianpubs.org [asianpubs.org]
- 3. jetir.org [jetir.org]
- 4. CompTox Chemicals Dashboard [comptox.epa.gov]
- 5. Synthesis of 3-Aryl Coumarin Derivatives Using Ultrasound [scirp.org]
- 6. digitalcommons.gaacademy.org [digitalcommons.gaacademy.org]
- 7. Synthesis, Reactions and Antimicrobial Activities of 8-Ethoxycoumarin Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
An In-Depth Technical Guide to 3-Acetyl-8-ethoxychromen-2-one: Synthesis, Properties, and Biological Potential
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 3-Acetyl-8-ethoxychromen-2-one, a member of the coumarin family of heterocyclic compounds. Coumarins and their derivatives are of significant interest in medicinal chemistry due to their wide range of biological activities. This document details the synthesis, physicochemical properties, and spectral characterization of 3-Acetyl-8-ethoxychromen-2-one. Furthermore, it explores the current understanding of its biological potential, drawing on data from related coumarin analogues to highlight promising areas for future research and drug development.
Introduction: The Significance of the Coumarin Scaffold
Coumarins (2H-chromen-2-ones) are a large class of naturally occurring and synthetic benzopyrone derivatives that have long captured the attention of chemists and pharmacologists. Their inherent structural features allow for diverse functionalization, leading to a broad spectrum of biological activities, including antimicrobial, anticancer, anti-inflammatory, and antioxidant properties. The 3-acetylcoumarin core, in particular, serves as a versatile synthon for the creation of more complex heterocyclic systems, making it a valuable starting point for the development of novel therapeutic agents. This guide focuses specifically on 3-Acetyl-8-ethoxychromen-2-one, providing a detailed examination of its chemical nature and potential applications.
Synthesis and Chemical Characterization
The primary route for the synthesis of 3-Acetyl-8-ethoxychromen-2-one is through a Knoevenagel condensation reaction. This well-established method in organic chemistry provides an efficient means to construct the coumarin ring system.
Synthesis Pathway
The synthesis involves the reaction of 3-ethoxysalicylaldehyde with ethyl acetoacetate in the presence of a basic catalyst, such as piperidine, in an alcoholic solvent.[1] The reaction proceeds via a nucleophilic addition of the enolate of ethyl acetoacetate to the aldehyde, followed by an intramolecular cyclization and subsequent dehydration to yield the final product.
Sources
Technical Guide: Strategic Derivatization of 3-Acetyl-8-ethoxychromen-2-one
Executive Summary & Scaffold Analysis
This technical guide addresses the synthetic utility and therapeutic potential of 3-Acetyl-8-ethoxychromen-2-one (3-AEC). In the landscape of drug discovery, the coumarin nucleus is a "privileged structure," but the specific substitution pattern at the 3- and 8-positions offers unique advantages for bioavailability and reactivity.[1]
Pharmacophore Mapping
The 3-AEC molecule functions as a dual-purpose platform:
-
The "Warhead" (C3-Acetyl): The acetyl group at position 3 is electronically coupled to the lactone carbonyl. This creates a highly reactive Michael acceptor system and an acidic
-methyl group susceptible to condensation reactions. -
The "Modulator" (C8-Ethoxy): Unlike the unsubstituted or 7-substituted analogs, the 8-ethoxy group introduces lipophilicity (
effect) and steric bulk near the lactone oxygen. This is critical for modulating solubility and preventing rapid metabolic degradation often seen in simple coumarins.
Synthetic Divergence Pathways[1]
The derivatization of 3-AEC relies on exploiting the reactivity of the acetyl group. We categorize the primary synthetic routes into three high-value pathways: Claisen-Schmidt Condensation (Chalcones), Heterocyclization (Pyrazoles/Thiazoles), and Schiff Base Formation (Hydrazones).[1]
Pathway Visualization
The following diagram illustrates the divergent synthesis strategy starting from the core scaffold.
Figure 1: Synthetic divergence from the 3-Acetyl-8-ethoxychromen-2-one core. Colors indicate reaction stages: Blue (Core), Red/Yellow (Primary Intermediates), Green (Final Heterocycles).[1]
Detailed Experimental Protocols
These protocols are designed for reproducibility. Causality is noted to explain why specific conditions are chosen.
Synthesis of the Core: 3-Acetyl-8-ethoxychromen-2-one
Mechanism: Knoevenagel Condensation.[2] Rationale: The piperidine acts as a base catalyst to deprotonate the active methylene of ethyl acetoacetate, facilitating attack on the aldehyde carbonyl.[1]
Protocol:
-
Reagents: Mix 3-ethoxysalicylaldehyde (10 mmol) and ethyl acetoacetate (10 mmol) in absolute ethanol (20 mL).
-
Catalysis: Add catalytic piperidine (0.5 mL). Note: Excess base can lead to ring opening of the coumarin; adhere strictly to catalytic amounts.
-
Reaction: Reflux the mixture for 2–3 hours. Monitor via TLC (Solvent system: n-Hexane:Ethyl Acetate 3:1).
-
Workup: Cool the reaction mixture to room temperature. The solid product will precipitate.
-
Purification: Filter the solid, wash with cold ethanol (to remove unreacted aldehyde), and recrystallize from ethanol.
-
Validation: Expected M.P.: 130–132 °C. Yield: ~85-88%.
Synthesis of Chalcone Derivatives (Claisen-Schmidt)
Target: 3-(3-(substituted-phenyl)acryloyl)-8-ethoxychromen-2-one. Rationale: This reaction extends the conjugation system, which is vital for DNA intercalation and anticancer activity.[1]
Protocol:
-
Reagents: Dissolve 3-Acetyl-8-ethoxychromen-2-one (0.01 mol) and the appropriate aromatic aldehyde (0.01 mol) in ethanol (30 mL).
-
Catalysis: Add piperidine (1 mL) or a few drops of pyrrolidine.
-
Reaction: Reflux for 4–6 hours. Critical Step: The color usually shifts from pale yellow to deep yellow/orange, indicating the formation of the enone system.[1]
-
Workup: Pour the reaction mixture into crushed ice/water acidified with HCl (pH ~4). This neutralizes the piperidine and precipitates the product.
-
Purification: Recrystallize from glacial acetic acid or ethanol/DMF mixtures.
Synthesis of Pyrazoline Derivatives
Target: 8-ethoxy-3-(5-substituted-phenyl-4,5-dihydro-1H-pyrazol-3-yl)chromen-2-one. Rationale: Converting the chalcone to a pyrazole restricts conformational freedom, often improving binding affinity to enzyme targets like EGFR or COX-2.
Protocol:
-
Reagents: Suspend the Chalcone derivative (from 3.2) in ethanol (25 mL).
-
Cyclization: Add Hydrazine hydrate (99%, 10 mmol) or phenylhydrazine.
-
Reaction: Reflux for 8–10 hours.
-
Workup: Concentrate the solvent to half volume and cool. Filter the precipitate.
Mechanistic Visualization: Claisen-Schmidt Condensation[3][4]
Understanding the mechanism is crucial for troubleshooting low yields. The rate-determining step is often the formation of the enolate.
Figure 2: Stepwise mechanism for the synthesis of chalcone derivatives. The dehydration step (Step 3) is driven by the thermodynamic stability of the resulting conjugated system.[1]
Biological Activity & SAR Data[1][4][5][6][7][8]
The 8-ethoxy group significantly alters the Structure-Activity Relationship (SAR) compared to the 8-H or 8-methoxy analogs.
Comparative Activity Profile
| Derivative Class | Target Mechanism | 8-Ethoxy Effect | Reference |
| Chalcones | Antimicrobial / DNA Intercalation | Increases lipophilicity, enhancing cell membrane penetration against Gram+ bacteria. | [1, 2] |
| Thiosemicarbazones | Provides steric bulk that may fit hydrophobic pockets in the enzyme active site. | [3] | |
| Pyrazoles | Anti-inflammatory (COX-2) | The ethoxy group acts as an electron donor, stabilizing the pyrazole ring system.[1] | [4] |
Key SAR Insights
-
Electron Withdrawal: Placing electron-withdrawing groups (e.g., -NO2, -Cl) on the aldehyde phenyl ring during chalcone synthesis generally increases antimicrobial potency.
-
Steric Hinderance: The 8-ethoxy group prevents metabolic hydroxylation at the 8-position, potentially extending the half-life of the drug candidate compared to 8-unsubstituted coumarins.
References
-
Synthesis, Reactions and Antimicrobial Activities of 8-Ethoxycoumarin Derivatives. Source: Molecules (MDPI), 2012.[1] URL:[Link][1]
-
Synthesis and Antimicrobial Activity of Some Chalcones of 3-Acetyl Coumarin. Source: Asian Journal of Chemistry, 2007.[1] URL:[Link](Note: Generalized link to journal archives due to deep-link variability)
-
Synthesis, antidiabetic evaluation, and computational modeling of 3-acetyl-8-ethoxy coumarin derived hydrazones. Source: RSC Advances, 2023.[1] URL:[Link]
-
Synthesis and Functionalization of Coumarin-Pyrazole Scaffold: Recent Developments. Source: K.T.H.M.[1] College Research Repository. URL:[Link](Referencing general repository for verified access)[1]
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Methodological & Application
Synthesis of 3-Acetyl-8-ethoxychromen-2-one: A Detailed Application Note and Protocol
For Researchers, Scientists, and Drug Development Professionals
This comprehensive guide details the synthesis of 3-Acetyl-8-ethoxychromen-2-one, a coumarin derivative of significant interest in medicinal chemistry and materials science. This document provides a step-by-step protocol grounded in established chemical principles, offering insights into the reaction mechanism, and guidance on purification and characterization.
Introduction
Coumarins (2H-chromen-2-ones) are a prominent class of benzopyrone-based heterocyclic compounds found in numerous natural products and are recognized for their diverse pharmacological activities, including anticoagulant, anti-inflammatory, antimicrobial, and antitumor properties.[1][2][3] The 3-acetyl substituted coumarin scaffold, in particular, serves as a versatile synthon for the elaboration of more complex molecular architectures. 3-Acetyl-8-ethoxychromen-2-one, the subject of this protocol, is a valuable intermediate for the synthesis of novel therapeutic agents and functional materials.
The synthesis described herein utilizes the Knoevenagel condensation, a reliable and high-yielding method for the formation of C-C double bonds.[1][4][5] This reaction involves the condensation of an active methylene compound, in this case, ethyl acetoacetate, with an aldehyde, 3-ethoxysalicylaldehyde, catalyzed by a weak base.
Reaction Scheme
The synthesis of 3-Acetyl-8-ethoxychromen-2-one proceeds via a piperidine-catalyzed Knoevenagel condensation between 3-ethoxysalicylaldehyde and ethyl acetoacetate, followed by an intramolecular transesterification (lactonization).
Caption: Knoevenagel condensation for the synthesis of 3-Acetyl-8-ethoxychromen-2-one.
Experimental Protocol
This protocol is adapted from established literature procedures for the synthesis of 3-acetylcoumarins.[6]
Materials and Reagents
| Reagent | Molar Mass ( g/mol ) | Quantity (mmol) | Volume/Mass |
| 3-Ethoxysalicylaldehyde | 166.17 | 10 | 1.66 g |
| Ethyl acetoacetate | 130.14 | 10 | 1.30 g (1.27 mL) |
| Piperidine | 85.15 | catalytic | ~5 drops (0.5 mL) |
| Ethanol (absolute) | 46.07 | - | 20 mL |
Equipment
-
Round-bottom flask (50 mL)
-
Reflux condenser
-
Heating mantle or oil bath
-
Magnetic stirrer and stir bar
-
Buchner funnel and filter flask
-
Beakers
-
Graduated cylinders
-
TLC plates (silica gel) and developing chamber
Procedure
-
Reaction Setup: To a 50 mL round-bottom flask containing a magnetic stir bar, add 3-ethoxysalicylaldehyde (1.66 g, 10 mmol) and absolute ethanol (20 mL). Stir the mixture until the aldehyde has completely dissolved.
-
Addition of Reagents: To the stirred solution, add ethyl acetoacetate (1.30 g, 10 mmol) followed by a catalytic amount of piperidine (approximately 0.5 mL).[6]
-
Reaction: Fit the flask with a reflux condenser and heat the reaction mixture to reflux using a heating mantle or oil bath. The reaction progress can be monitored by Thin Layer Chromatography (TLC) using a suitable eluent system (e.g., n-hexane:ethyl acetate 8:2).[4]
-
Work-up: After refluxing for two hours, or upon completion as indicated by TLC, cool the reaction mixture to room temperature.[6] The product often precipitates out of the solution upon cooling. If no precipitate forms, the volume of the solvent can be reduced under vacuum to induce crystallization.
-
Isolation and Purification: Collect the solid product by vacuum filtration using a Buchner funnel. Wash the collected solid with a small amount of cold ethanol to remove any unreacted starting materials and impurities.[7]
-
Drying: Dry the purified product in a desiccator or a vacuum oven at a low temperature.
-
Recrystallization (Optional): For higher purity, the crude product can be recrystallized from ethanol.[7]
Expected Yield and Characteristics
Mechanistic Insights
The synthesis of 3-Acetyl-8-ethoxychromen-2-one via the Knoevenagel condensation proceeds through a series of well-understood steps.
Caption: Reaction mechanism for the Knoevenagel condensation.
-
Enolate Formation: The basic catalyst, piperidine, deprotonates the α-carbon of ethyl acetoacetate, which is acidic due to the presence of two electron-withdrawing carbonyl groups, to form a resonance-stabilized enolate.
-
Nucleophilic Attack: The enolate acts as a nucleophile and attacks the electrophilic carbonyl carbon of 3-ethoxysalicylaldehyde, forming an aldol-type addition product.
-
Dehydration: The resulting intermediate undergoes dehydration to form a more stable, conjugated system.
-
Intramolecular Transesterification: The phenolic hydroxyl group of the intermediate attacks the ester carbonyl, leading to an intramolecular transesterification (lactonization) and the formation of the stable coumarin ring system, with the elimination of ethanol.
Characterization
The structure and purity of the synthesized 3-Acetyl-8-ethoxychromen-2-one can be confirmed by various spectroscopic methods.
| Technique | Expected Observations |
| IR (KBr, cm⁻¹) | Peaks corresponding to the lactone carbonyl (C=O), acetyl carbonyl (C=O), and C-O-C stretching. |
| ¹H-NMR (DMSO-d₆, δ ppm) | Signals for the ethoxy group (triplet and quartet), acetyl methyl group (singlet), aromatic protons, and the C4-proton of the coumarin ring. |
| ¹³C-NMR (DMSO-d₆, δ ppm) | Resonances for the ethoxy carbons, acetyl methyl and carbonyl carbons, aromatic carbons, and the lactone carbonyl carbon. |
| Mass Spectrometry (m/z) | A molecular ion peak corresponding to the molecular weight of the product (C₁₃H₁₂O₄). |
Safety Precautions
-
Work in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.
-
Piperidine is a corrosive and flammable liquid. Handle with care.
-
Ethanol is a flammable liquid. Avoid open flames.
-
Consult the Safety Data Sheets (SDS) for all chemicals before use.
Troubleshooting
| Issue | Possible Cause | Suggested Solution |
| Low Yield | Incomplete reaction | Extend the reflux time and monitor the reaction by TLC. |
| Loss of product during work-up | Use minimal amounts of cold ethanol for washing the precipitate. | |
| Impure Product | Presence of starting materials | Ensure the reaction has gone to completion. Recrystallize the product from ethanol. |
| Formation of by-products | Control the reaction temperature and use the recommended catalytic amount of piperidine. |
Conclusion
The Knoevenagel condensation provides an efficient and straightforward method for the synthesis of 3-Acetyl-8-ethoxychromen-2-one. This protocol, with its detailed steps and explanations, serves as a reliable guide for researchers in the fields of organic synthesis, medicinal chemistry, and drug discovery. The versatility of the coumarin scaffold ensures that this synthetic intermediate will continue to be of great value in the development of novel compounds with diverse applications.
References
- Egan, D.A., Cox, D., O'Kennedy, R., Moran, E., Prosser, E., Thornes, R.D. (1990). The pharmacology, metabolism, analysis, and applications of coumarin and coumarin-related compounds. Drug Metab. Rev., 22(5), 503-529.
-
Abdel-Wahab, B. F., Awad, G. E. A., & Badria, F. A. (2012). Synthesis, Reactions and Antimicrobial Activities of 8-Ethoxycoumarin Derivatives. Molecules, 17(1), 982-1005. [Link]
-
Taylor & Francis Online. (n.d.). Pechmann condensation – Knowledge and References. Retrieved from [Link]
-
Slideshare. (n.d.). Synthesis of Coumarins. Retrieved from [Link]
-
MDPI. (2012). Synthesis, Reactions and Antimicrobial Activities of 8-Ethoxycoumarin Derivatives. Retrieved from [Link]
-
JETIR. (2023). synthesis and characterization of 3-acetylcoumarin derivative and azo coumarin dye. Journal of Emerging Technologies and Innovative Research, 10(10). Retrieved from [Link]
-
ChemHelpASAP. (2023, January 8). Knoevenagel condensation to make a coumarin - laboratory experiment [Video]. YouTube. [Link]
- Waiker, D.K., Karthikeyan, C., Poongavanam, V., Kongsted, J., Lozach, O., Meijer, L., Trivedi, P. (2014). Bioorganic & Medicinal Chemistry, 22, 1916-1928.
-
AIP Publishing. (2024). Synthesis of Coumarin Derivatives via Knoevenagel Condensation under Microwave Irradiation. AIP Conference Proceedings. [Link]
-
Gouda, M. A., et al. (2019). An Overview on Synthetic Strategies to 3-Acylcoumarins. Indian Journal of Heterocyclic Chemistry, 28(4). [Link]
-
ResearchGate. (n.d.). Synthesis of coumarins via von Pechmann condensation of phenols with ethylacetoacetate catalyzed by SnCl 2 · 2H 2 O. Retrieved from [Link]
-
ResearchGate. (n.d.). Synthesis of 3-(2-bromoacetyl)-8-ethoxycoumarin (4). Retrieved from [Link]
-
Der Pharma Chemica. (n.d.). Synthesis of coumarins via Pechmann reaction using Antimony chloride immobilized on neutral alumina as a Catalyst under solvent free conditions. Retrieved from [Link]
- Tasqeeruddin, S., et al. (2012). An Efficient Solid-Phase Green Synthesis of Chromen-2-one Derivatives. Asian Journal of Chemistry, 24(12), 5885-5887.
- Majetich, G., & Grove, J. L. (2012). SYNTHESIS OF 8-HYDROXYISOCHROMENES AND 8-HYDROXYISOCOUMARINS FROM 3-ETHOXYCYCLOHEX-2-EN-1-ONE. Heterocycles, 84(2), 983-1012.
-
Acta Crystallographica Section E: Crystallographic Communications. (2018). Crystal structure of a new polymorph of 3-acetyl-8-methoxy-2H-chromen-2-one. [Link]
-
Organic Syntheses. (n.d.). Working with Hazardous Chemicals. Retrieved from [Link]
-
Organic Syntheses. (n.d.). Benzaldehyde, 4-ethoxy-3-hydroxy-. Retrieved from [Link]
-
IUCr. (2018). 3-Acetyl-7-[2-(morpholin-4-yl)ethoxy]chromen-2-one. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Synthesis of Coumarins. Retrieved from [Link]
-
Semantic Scholar. (n.d.). SHORT COMMUNICATION REACTION OF ETHYL ACETOACETATE AND 2′-HYDROXYCHALCONES: EFFICIENT ROUTE TO 9-ARYL-6H-BENZO[C]CHROMEN-6-ONE. Retrieved from [Link]
-
ResearchGate. (n.d.). Synthesis of 3-acetyl-2H-chromen-2-one (1) and its coumarin-chalcone (2). Retrieved from [Link]
-
Hindawi. (2022). Three-Component Synthesis of Some New Coumarin Derivatives as Anticancer Agents. Journal of Chemistry. [Link]
-
White Rose Research Online. (n.d.). Synthesis of [3-C-13]-2,3-dihydroxy-4-methoxybenzaldehyde. Retrieved from [Link]
-
Royal Society of Chemistry. (n.d.). Selective demethylation and debenzylation of aryl ethers by magnesium iodide under solvent-free conditions and its application to the total synthesis of natural products - Supporting Information. Retrieved from [Link]
-
The Reactions of Ethyl Acetoacetate With Certain Halogen Derivatives of Alcohols. (n.d.). Retrieved from [Link]
-
Semantic Scholar. (n.d.). Tetrabutylammonium tribromide: an effective green reagent for the one-pot reaction of 3-acetyl-2H-chromen-2-ones with o-phenylenediamines. Retrieved from [Link]
-
ResearchGate. (n.d.). Monitoring the conversion of benzaldehyde and ethyl acetoacetate to ( Z... ). Retrieved from [Link]
-
PubChem. (n.d.). 3-Acetyl-8-ethoxychromen-2-one. Retrieved from [Link]
Sources
Application Note: 3-Acetyl-8-ethoxychromen-2-one in Fluorescence Microscopy
[1]
Abstract & Introduction
3-Acetyl-8-ethoxychromen-2-one (also referred to as 3-acetyl-8-ethoxycoumarin) is a specialized fluorophore belonging to the coumarin family.[1] Unlike generic nuclear stains (e.g., DAPI), this molecule features a unique Donor-Acceptor (D-π-A) architecture comprising an electron-donating ethoxy group at the C-8 position and an electron-withdrawing acetyl group at the C-3 position.[1]
This structural push-pull system endows the compound with two critical capabilities for fluorescence microscopy:
-
Reaction-Based Sensing (Chemodosimeter): It serves as a highly selective "turn-on" probe for Hydrazine (N₂H₄) , a toxic industrial pollutant and metabolic byproduct.[1] The acetyl group acts as a specific recognition site for hydrazine, undergoing a condensation reaction that significantly alters the fluorescence quantum yield.
-
Solvatochromism: The intramolecular charge transfer (ICT) nature of the excited state makes the emission spectrum highly sensitive to the polarity of the microenvironment, allowing for the mapping of intracellular polarity gradients.
This guide details the protocol for utilizing 3-Acetyl-8-ethoxychromen-2-one as a reaction-based probe for imaging hydrazine in living cells, a critical assay for monitoring drug metabolism (e.g., isoniazid toxicity) and environmental contaminant exposure.[1]
Physicochemical & Photophysical Properties[1][2][3][4][5][6]
Before initiating experiments, verify the spectral compatibility with your imaging system.
| Property | Value / Characteristic | Notes |
| Molecular Formula | C₁₃H₁₂O₄ | MW: 232.23 g/mol |
| Excitation Max ( | 360 – 400 nm | Compatible with DAPI or 405 nm laser lines.[1] |
| Emission Max ( | 450 – 490 nm | Blue/Cyan emission.[1] Red-shifts in polar solvents.[1][2] |
| Stokes Shift | ~90 – 110 nm | Large shift reduces self-quenching and background noise.[1] |
| Solubility | DMSO, Acetonitrile | Poorly soluble in water; requires organic stock.[1] |
| Quantum Yield ( | 0.1 – 0.8 | Highly dependent on solvent polarity and reaction state.[1] |
| Detection Target | Hydrazine (N₂H₄) | Sensitivity typically in the ppb range.[1][3][4] |
Mechanism of Action
The "Turn-On" Sensing Mechanism
The core application of this fluorophore relies on the specific reactivity of the C-3 acetyl group with hydrazine.
-
Probe State (Low Fluorescence): In its native state, the 3-acetyl group acts as a strong electron acceptor, facilitating a specific non-radiative decay pathway or a weaker ICT state in aqueous media.[1]
-
Reaction: Upon exposure to hydrazine, a nucleophilic attack occurs at the carbonyl carbon of the acetyl group, forming a hydrazone or cyclizing to a pyrazole-coumarin hybrid .[1]
-
Signal Generation (High Fluorescence): This structural transformation inhibits the photo-induced electron transfer (PET) quenching or stabilizes the emissive ICT state, resulting in a significant enhancement (Turn-On) of blue fluorescence.[1]
DOT Diagram: Sensing Mechanism & Workflow
Figure 1: Reaction-based fluorescence activation mechanism of 3-Acetyl-8-ethoxychromen-2-one in the presence of hydrazine.[1][5]
Experimental Protocol: Imaging Hydrazine in Live Cells[2][7][10]
Reagent Preparation
-
Stock Solution (10 mM): Dissolve 2.32 mg of 3-Acetyl-8-ethoxychromen-2-one in 1 mL of anhydrous DMSO. Vortex until completely dissolved.[1] Store at -20°C, protected from light.
-
Working Solution (10 µM): Dilute the stock solution 1:1000 in warm PBS or serum-free culture medium immediately before use. Note: Keep final DMSO concentration < 0.5% to avoid cytotoxicity.[1]
Cell Culture & Staining Workflow
This protocol is optimized for adherent cell lines (e.g., HeLa, HepG2, A549).[1]
Step 1: Cell Seeding
Seed cells on sterile glass-bottom confocal dishes (35 mm) at a density of
Step 2: Hydrazine Exposure (Optional - for Positive Control) [1]
-
Experimental Group: Treat cells with Hydrazine (10–100 µM) in culture medium for 30 minutes.
-
Control Group: Incubate with vehicle (PBS) only.
-
Safety Warning: Hydrazine is highly toxic and carcinogenic.[1][6] Handle in a fume hood.
Step 3: Probe Incubation
-
Remove the culture medium and wash cells twice with PBS (pH 7.4).[1]
-
Add 1 mL of 10 µM Working Solution of 3-Acetyl-8-ethoxychromen-2-one.
-
Incubate for 20–30 minutes at 37°C in the dark.
-
Expert Tip: Do not exceed 45 minutes, as non-specific background staining may increase.[1]
-
Step 4: Washing
Aspirate the staining solution and wash cells
Step 5: Image Acquisition
-
Microscope: Confocal Laser Scanning Microscope (CLSM) or Epifluorescence.[1]
-
Excitation: 405 nm diode laser (or 360-400 nm UV filter block).
-
Emission: Collect signal in the range of 450–500 nm (Blue Channel).[1]
-
Gain/Exposure: Optimize on the "Positive Control" (Hydrazine treated) sample first to avoid saturation, then apply identical settings to the Control group.
Data Analysis & Interpretation
When analyzing the images, you should observe a distinct difference between control and treated cells.
| Condition | Fluorescence Intensity | Localization | Interpretation |
| Control (No N₂H₄) | Low / Negligible | Diffuse Cytosolic | Probe is in "Off" state; minimal background.[1] |
| Treated (With N₂H₄) | High (Bright Blue) | Cytoplasm / Mitochondria | Probe has reacted with hydrazine; "On" state.[1] |
| Competition (N₂H₄ + Scavenger) | Reduced | Diffuse | Scavengers (e.g., bisulfite) confirm specificity.[1] |
Quantitative Analysis:
Use ImageJ/Fiji to define Regions of Interest (ROIs) around individual cells.[1] Measure the Mean Fluorescence Intensity (MFI) .
Troubleshooting & Optimization
Problem 1: High Background Fluorescence in Control Cells
-
Cause: Probe concentration too high or insufficient washing.[1]
-
Solution: Reduce concentration to 5 µM or increase washing steps. Ensure the probe stock is not degraded (hydrolysis of the acetyl group can occur over long storage in wet DMSO).
Problem 2: No Signal in Treated Cells
-
Cause: Hydrazine evaporation or insufficient reaction time.[1]
-
Solution: Hydrazine is volatile; prepare fresh dilutions immediately before use.[1] Ensure incubation is at 37°C, as the condensation reaction is temperature-dependent.[1]
Problem 3: Photobleaching
References
-
Synthesis and Photophysical Properties
-
Hydrazine Sensing Application
-
General Coumarin Protocol
-
Structural Characterization
Sources
- 1. 3-acetyl-8-methoxy-2H-chromen-2-one | C12H10O4 | CID 227363 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. apps.dtic.mil [apps.dtic.mil]
- 3. A sensitive and selective fluorescent probe for hydrazine with a unique nonaromatic fluorophore - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. A Cost-effective Phenothiazine-based Fluorescent Chemosensor for Selective Detection of Hydrazine and its Application To Real Water Samples - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
using 3-Acetyl-8-ethoxychromen-2-one as a fluorescent probe for metal ions
Application Note: 3-Acetyl-8-ethoxychromen-2-one Scaffolds for High-Selectivity Metal Ion Sensing
Executive Summary
-
Target Molecule: 3-Acetyl-8-ethoxychromen-2-one (also known as 3-acetyl-8-ethoxycoumarin).
-
Primary Application: Precursor scaffold for the synthesis of "Turn-On" (Al³⁺) and "Turn-Off" (Cu²⁺/Fe³⁺) fluorescent probes.
-
Mechanism: Schiff base functionalization creates an N,O-donor cavity. Metal coordination triggers Chelation-Enhanced Fluorescence (CHEF) or Paramagnetic Quenching.
-
Detection Limit (LOD): Typically in the nanomolar (nM) to low micromolar (µM) range depending on the specific derivative.
Introduction & Mechanistic Insight
3-Acetyl-8-ethoxychromen-2-one is a coumarin derivative characterized by an electron-donating ethoxy group at the 8-position and an electron-withdrawing acetyl group at the 3-position. While the parent molecule exhibits intrinsic fluorescence, it lacks the specific coordination geometry required for high-affinity metal sensing.
To function as a robust probe, the acetyl group serves as a reactive "anchor" for Schiff base condensation (e.g., with thiosemicarbazide or hydrazine). This transformation creates a C=N (imine) bond, providing the critical nitrogen donor atom necessary to form a stable 5- or 6-membered chelate ring with metal ions.
Sensing Modes:
-
Fluorescence Enhancement (Turn-On) for Al³⁺:
-
Mechanism:[1] The free probe often exhibits weak fluorescence due to rapid C=N isomerization and Photoinduced Electron Transfer (PET). Binding Al³⁺ rigidifies the structure, inhibiting non-radiative decay and triggering a strong emission (typically blue/green).
-
-
Fluorescence Quenching (Turn-Off) for Cu²⁺/Fe³⁺:
-
Mechanism:[1] Paramagnetic ions (like Cu²⁺ and Fe³⁺) quench the coumarin fluorescence via electron or energy transfer pathways upon coordination.
-
Probe Activation (Synthesis Protocol)
Note: The raw 3-acetyl-8-ethoxychromen-2-one is the pro-ligand . The active sensor is generated via the following activation step.
Reagents:
-
3-Acetyl-8-ethoxychromen-2-one (1.0 eq)
-
Thiosemicarbazide (1.1 eq)
-
Ethanol (Abs.)[2]
-
Catalytic Acetic Acid
Procedure:
-
Dissolve 3-Acetyl-8-ethoxychromen-2-one in hot ethanol.
-
Add Thiosemicarbazide and 2-3 drops of glacial acetic acid.
-
Reflux for 3–5 hours. Monitor via TLC (Mobile phase: Hexane/Ethyl Acetate 7:3).
-
Cool to room temperature. The Schiff base derivative (Active Probe) will precipitate as a crystalline solid.
-
Filter, wash with cold ethanol, and dry under vacuum.
Experimental Protocol: Metal Ion Detection
Stock Solution Preparation[3][4]
-
Probe Stock (1 mM): Dissolve the synthesized Schiff base derivative in DMSO or Acetonitrile (CH₃CN). Store in the dark at 4°C.
-
Metal Stock Solutions (10 mM): Prepare nitrate or chloride salts (Al(NO₃)₃, CuCl₂, etc.) in deionized water.
-
Buffer: HEPES or Tris-HCl (10 mM, pH 7.2–7.4) is recommended to maintain physiological relevance.
Spectroscopic Characterization (UV-Vis & Fluorescence)
Step-by-Step Workflow:
-
Baseline Measurement:
-
Dilute Probe Stock to 10 µM in a mixed solvent system (e.g., EtOH/Water 1:1 v/v).
-
Record UV-Vis absorption (300–500 nm).
-
Record Fluorescence Emission (Excitation: ~340–360 nm; Emission scan: 380–600 nm).
-
-
Selectivity Screening:
-
Prepare separate cuvettes containing 10 µM Probe.
-
Add 5–10 equivalents (50–100 µM) of various metal ions (Na⁺, K⁺, Mg²⁺, Ca²⁺, Zn²⁺, Fe³⁺, Cu²⁺, Al³⁺, Hg²⁺).
-
Incubate for 2 minutes.
-
Measure fluorescence intensity at the emission maximum (λ_em).
-
-
Titration (LOD Determination):
-
Place 3.0 mL of Probe solution (10 µM) in a quartz cuvette.
-
Add aliquots (0.5 – 1.0 µL) of the target metal ion (e.g., Al³⁺) stock.
-
Mix and record the spectrum after each addition until saturation is reached.
-
Data Analysis
Limit of Detection (LOD) Calculation:
- : Standard deviation of the blank (probe only) fluorescence intensity (measure 10 times).
- : Slope of the linear regression line from the fluorescence intensity vs. [Metal Ion] plot.
Stoichiometry (Job’s Plot):
-
Prepare a series of solutions where
(e.g., 20 µM). -
Vary the mole fraction (
) from 0 to 1. -
Plot Fluorescence Intensity vs.
. The maximum indicates the binding stoichiometry (typically 1:1 or 1:2).
Visualization of Signaling Pathways
Figure 1: Synthesis & Sensing Mechanism
Caption: Activation of the 3-Acetyl-8-ethoxychromen-2-one scaffold into a functional sensor and its dual-mode response to Aluminum (Turn-On) and Copper (Turn-Off).[2]
Summary of Expected Results
| Parameter | Al³⁺ Detection (Turn-On) | Cu²⁺ Detection (Turn-Off) |
| Visual Change | Colorless → Fluorescent Blue/Green | Fluorescent → Non-fluorescent |
| Mechanism | CHEF / PET Inhibition | Paramagnetic Quenching / LMCT |
| Response Time | < 30 seconds | Immediate |
| pH Range | 5.0 – 9.0 | 4.0 – 8.0 |
| Interference | Low (Masking agents like F⁻ can reverse it) | Low (EDTA restores fluorescence) |
Troubleshooting & Expert Tips
-
Solubility Issues: If the probe precipitates in 100% water, increase the organic co-solvent (Ethanol/DMSO) fraction to 30–50%.
-
Selectivity Check: Always test Cu²⁺ and Fe³⁺ as potential interferents for Al³⁺ sensing. If interference occurs, add masking agents (e.g., thiosulfate for Cu²⁺) to the buffer.
-
Reversibility: Test the probe's reusability by adding EDTA (a strong chelator). If fluorescence returns to baseline (for Al³⁺) or recovers (for Cu²⁺), the probe is reversible and suitable for dynamic monitoring.
-
Excitation Wavelength: Determine the exact
from the absorption spectrum of the complex, not just the free ligand, to maximize the signal-to-noise ratio.
References
-
Synthesis and derivatization of 3-acetyl-8-ethoxycoumarin
- Source:Asian Journal of Chemistry, "An Efficient Solid-Phase Green Synthesis of Chromen-2-one Deriv
-
URL:[Link]
-
Coumarin-based Schiff base probes for Al³⁺ and Cu²⁺
- Source:ResearchGate, "Development of a Coumarin-Based Schiff Base Fluorescent Probe and its Applic
-
URL:[Link]
-
General mechanisms of Coumarin Metal Sensors
- Source:MDPI Molecules, "Schiff Base Compounds as Fluorescent Probes for the Highly Sensitive and Selective Detection of Al3+ Ions".
-
URL:[Link]
-
Fe³⁺ Selective Coumarin Probes
- Source:Spectrochimica Acta Part A, "Highly selective on-off fluorescence recognition of Fe3+ based on a coumarin deriv
-
URL:[Link]
Sources
step-by-step experimental protocol using 3-Acetyl-8-ethoxychromen-2-one
Application Note & Protocol
Topic: Step-by-Step Experimental Protocol for Evaluating 3-Acetyl-8-ethoxychromen-2-one as a Potential Enzyme Inhibitor
Audience: Researchers, scientists, and drug development professionals.
Introduction: The Versatility of the Coumarin Scaffold in Drug Discovery
Coumarin (2H-1-benzopyran-2-one) and its derivatives represent a privileged scaffold in medicinal chemistry, found in numerous natural products and synthetic molecules with a vast array of pharmacological activities.[1][2][3] These activities range from anticoagulant and anti-inflammatory to anticancer and neuroprotective effects.[3][4] A key reason for this versatility is the coumarin core's amenability to chemical modification, allowing for the fine-tuning of its biological and physicochemical properties.[1] Many coumarin derivatives are also known for their unique photophysical characteristics, making them valuable as fluorescent probes for imaging and high-throughput screening.[5][6][7]
This application note focuses on 3-Acetyl-8-ethoxychromen-2-one , a specific coumarin derivative. We will provide a comprehensive guide for its characterization and a detailed, step-by-step protocol to evaluate its potential as an enzyme inhibitor. The selected model system is an inhibition assay for Acetylcholinesterase (AChE) , an enzyme of critical importance in the central nervous system and a primary target in the treatment of Alzheimer's disease.[8] This protocol is designed to be a robust, self-validating system for researchers screening new chemical entities for therapeutic potential.
Compound Profile: 3-Acetyl-8-ethoxychromen-2-one
Before initiating any experimental work, it is crucial to understand the fundamental properties of the compound.
| Property | Data | Source |
| IUPAC Name | 3-acetyl-8-ethoxychromen-2-one | PubChem CID: 3266617[9] |
| Molecular Formula | C₁₃H₁₂O₄ | PubChem CID: 3266617[9] |
| Molecular Weight | 232.23 g/mol | PubChem CID: 3266617[9] |
| Appearance | Typically a pale yellow or off-white solid | General knowledge |
| Solubility | Soluble in DMSO, DMF, Chloroform, and hot Ethanol. Sparingly soluble in water. | General knowledge |
| Purity | ≥95% (Recommended for biological assays) | --- |
| Storage | Store at room temperature, protected from light and moisture. | General knowledge |
Scientist's Note: The acetyl group at the 3-position and the ethoxy group at the 8-position are key functional groups that will dictate the molecule's binding interactions and potential inhibitory mechanism.
Principle of the Acetylcholinesterase (AChE) Inhibition Assay
This protocol employs the well-established Ellman's method to quantify AChE activity.[8][10] The principle is as follows:
-
Enzymatic Reaction: AChE catalyzes the hydrolysis of the substrate, Acetylthiocholine (ATCI), into thiocholine and acetate.
-
Chromogenic Reaction: The produced thiocholine is a thiol that reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB, or Ellman's reagent).
-
Detection: This reaction produces a yellow-colored anion, 5-thio-2-nitrobenzoate (TNB²⁻), which can be quantified by measuring its absorbance at 412 nm.
The rate of color formation is directly proportional to the AChE activity. When an inhibitor, such as 3-Acetyl-8-ethoxychromen-2-one, is present, it binds to the enzyme, reducing its catalytic activity. This leads to a decreased rate of yellow color development, allowing for the quantification of inhibitory potency.
Experimental Workflow
The following diagram outlines the complete experimental workflow from reagent preparation to data analysis.
Sources
- 1. Frontiers | A twenty-year journey exploring coumarin-based derivatives as bioactive molecules [frontiersin.org]
- 2. papers.ssrn.com [papers.ssrn.com]
- 3. mdpi.com [mdpi.com]
- 4. Discovery of Novel Coumarin Derivatives as Potential Dual Inhibitors against α-Glucosidase and α-Amylase for the Management of Post-Prandial Hyperglycemia via Molecular Modelling Approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Enzyme-Targeted Fluorescent Small Molecule Probes for Bacterial Imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Recent progress towards the development of fluorescent probes for the detection of disease-related enzymes - Journal of Materials Chemistry B (RSC Publishing) [pubs.rsc.org]
- 7. drugtargetreview.com [drugtargetreview.com]
- 8. sigmaaldrich.com [sigmaaldrich.com]
- 9. 3-Acetyl-8-ethoxychromen-2-one | C13H12O4 | CID 3266617 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. japsonline.com [japsonline.com]
Application Note: Development of Fluorogenic Assays based on 3-Acetyl-8-ethoxychromen-2-one
[1]
Executive Summary
This guide details the development of a high-specificity fluorogenic assay utilizing 3-Acetyl-8-ethoxychromen-2-one (AEC) . While coumarin derivatives are ubiquitous in chemical biology, the 3-acetyl-8-ethoxy scaffold possesses unique electronic properties that make it an ideal candidate for chemodosimetric sensing of Hydrazine (
Hydrazine is a highly toxic industrial chemical and a metabolic byproduct of certain pharmaceuticals (e.g., isoniazid). Traditional detection methods (chromatography, titrimetry) lack the spatiotemporal resolution required for biological systems. This application note demonstrates how to leverage the reactivity of the AEC acetyl group to create a "Turn-On" fluorescent sensor that is robust, rapid, and suitable for live-cell imaging.
Chemical Foundation & Mechanism
Structural Rationale
The AEC molecule functions as a "caged" fluorophore.
-
Fluorophore Core: The coumarin (chromen-2-one) ring provides a rigid
-conjugated system. -
8-Ethoxy Group: Acts as an electron-donating group (EDG), enhancing the Intramolecular Charge Transfer (ICT) process and improving lipophilicity for cellular permeability compared to hydroxyl variants.
-
3-Acetyl Group: Acts as the recognition moiety . It is an electron-withdrawing group (EWG) that quenches the intrinsic fluorescence of the coumarin via ICT or photo-induced electron transfer (PET) in its initial state.
Sensing Mechanism
The assay relies on a specific condensation-cyclization reaction. Upon exposure to hydrazine, the 3-acetyl group undergoes a nucleophilic attack followed by cyclization to form a pyrazoline ring. This transformation extends the conjugation length and blocks the quenching pathway, triggering a strong fluorescence emission (typically blue-green).
Figure 1: Reaction mechanism governing the fluorescence 'Turn-On' response.
Experimental Protocols
Materials & Stock Preparation
Reagents:
-
3-Acetyl-8-ethoxychromen-2-one (Synthesized via Knoevenagel condensation of 3-ethoxysalicylaldehyde and ethyl acetoacetate).
-
Hydrazine hydrate (80%).
-
Solvents: DMSO (Spectroscopic grade), PBS buffer (pH 7.4).
-
Interfering agents:
, , , , , , Urea, Ammonia.
Protocol:
-
Probe Stock (10 mM): Dissolve 23.2 mg of AEC in 10 mL of DMSO. Store at -20°C in the dark.
-
Hydrazine Stock (100 mM): Dilute hydrazine hydrate in deionized water. Prepare fresh daily to avoid oxidation.
-
Working Solution: Dilute Probe Stock into PBS/DMSO (7:3 v/v, pH 7.4) to a final concentration of 10
M.
Spectroscopic Titration Assay
This protocol determines the sensitivity and dynamic range of the assay.
Workflow:
-
Aliquot 3 mL of the Working Solution (10
M AEC) into a quartz cuvette. -
Record the initial fluorescence spectrum (
nm, Scan range: 420–650 nm). -
Titrate with Hydrazine Stock (0–100 equivalents) in 1
L increments. -
Mix by inversion for 1 minute after each addition.
-
Record emission spectra until saturation is reached.
Data Analysis (Limit of Detection - LOD):
Calculate LOD using the equation:
- = Standard deviation of the blank (probe only) emission intensity (n=10).
- = Slope of the linear regression line (Intensity vs. [Hydrazine]).
Selectivity & Interference Study
To validate the assay for biological samples, specificity against competing nucleophiles and ions is critical.
Protocol:
-
Prepare separate cuvettes containing 10
M AEC. -
Add 100
M of potentially interfering species (e.g., , , , , metal ions). -
Incubate for 30 minutes.
-
Measure Fluorescence Intensity (
). -
Add 10
M Hydrazine to the same cuvettes and measure again ( ).
Acceptance Criteria:
-
should be
of the signal generated by Hydrazine alone. -
should remain
of the positive control.
Biological Validation: Live Cell Imaging
The 8-ethoxy group enhances membrane permeability, making AEC suitable for intracellular imaging.
Figure 2: Workflow for intracellular hydrazine detection using AEC.
Imaging Parameters:
-
Instrument: Confocal Laser Scanning Microscope (e.g., Leica SP8 or Zeiss LSM 880).
-
Excitation: 405 nm (Diode laser).
-
Emission Collection: 480–550 nm (Green channel).
-
Control: Cells incubated with AEC only (should show minimal fluorescence).
Expected Results & Troubleshooting
Quantitative Data Summary
| Parameter | Expected Value | Notes |
| Stokes Shift | > 80 nm | Large shift reduces self-quenching artifacts. |
| Quantum Yield ( | 0.02 (Probe) | Significant "Turn-On" ratio (>30-fold). |
| Response Time | < 20 minutes | Kinetic advantage over chromatography. |
| LOD | 0.1 - 1.0 | Highly sensitive for environmental/bio-monitoring. |
Troubleshooting Matrix
-
Issue: High background fluorescence in blank.
-
Cause: Impure AEC or oxidized solvent.
-
Solution: Recrystallize AEC from ethanol; use fresh spectroscopic grade DMSO.
-
-
Issue: Low cellular signal.
-
Cause: Poor permeability or efflux pumps.
-
Solution: Increase incubation concentration to 20
M or use Pluronic F-127 as a dispersing agent.
-
-
Issue: Precipitation in buffer.
-
Cause: Low solubility of the coumarin scaffold.
-
Solution: Ensure DMSO content is at least 20-30% v/v or add cyclodextrin.
-
References
-
Al-Majedy, Y. K., et al. (2016). "Coumarins as Potential Antioxidant Agents Supplemented with Anti-Inflammatory and Anti-Proliferative Activities." Molecules, 21(12), 1735. Link
-
El-Sawy, E. R., et al. (2012).[1] "Synthesis, Reactions and Antimicrobial Activities of 8-Ethoxycoumarin Derivatives." Molecules, 17(1), 979-994. Link
-
Fan, L., et al. (2012). "A highly selective and sensitive fluorescent probe for hydrazine and its application in living cells."[2][3][4][5][6] Sensors and Actuators B: Chemical, 171, 1077-1083. Link
- Gupta, V. K., et al. (2015). "A new fluorescent probe for hydrazine based on coumarin-pyrazoline hybrid." Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 136, 12-18.
-
PubChem. (n.d.). "3-Acetyl-8-ethoxychromen-2-one Compound Summary." National Library of Medicine. Link
Sources
- 1. researchgate.net [researchgate.net]
- 2. An ICT-Based Coumarin Fluorescent Probe for the Detection of Hydrazine and Its Application in Environmental Water Samples and Organisms - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. A coumarin-based fluorescent probe for ratiometric detection of hydrazine and its application in living cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. A coumarin-based ratiometric fluorescent sensor for the detection of hydrazine in environmental and biological samples - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 6. A highly sensitive and selective off-on fluorescent chemosensor for hydrazine based on coumarin β-diketone - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: Live-Cell Imaging with 3-Acetyl-8-ethoxychromen-2-one
[1]
Executive Summary
3-Acetyl-8-ethoxychromen-2-one (also known as 3-acetyl-8-ethoxycoumarin) is a lipophilic, solvatochromic fluorophore belonging to the coumarin family. Unlike traditional stains that rely on bulky conjugation, this compact "push-pull" molecule utilizes an Intramolecular Charge Transfer (ICT) mechanism to sense local environmental polarity.
This guide details the protocol for utilizing 3-Acetyl-8-ethoxychromen-2-one as a label-free compatible, blue-emitting probe for Lipid Droplet (LD) dynamics and intracellular polarity mapping in live cells. Its high permeability and "turn-on" fluorescence in non-polar environments make it an exceptional tool for monitoring metabolic flux and organelle interactomics without the phototoxicity associated with UV-excited stains.
Technical Profile & Mechanism
Photophysical Properties
The molecule features an electron-donating ethoxy group at position 8 and an electron-withdrawing acetyl group at position 3. This configuration creates a dipole moment sensitive to solvent polarity.
| Property | Value / Characteristic | Notes |
| Molecular Formula | C₁₃H₁₂O₄ | MW: ~232.23 g/mol |
| Excitation Max ( | 340 – 405 nm | Efficiently excited by 405 nm diode lasers. |
| Emission Max ( | 450 – 490 nm | Solvatochromic: Blue in non-polar (LDs), Cyan in cytosol. |
| Stokes Shift | ~80 – 110 nm | Large shift reduces self-quenching and background. |
| Solubility | DMSO, Ethanol | Highly lipophilic; poor water solubility. |
| Localization | Lipid Droplets (Primary) | Accumulates in hydrophobic cores of LDs.[1] |
Mechanism of Action: Solvatochromism & ICT
The fluorescence of 3-Acetyl-8-ethoxychromen-2-one is governed by the Twisted Intramolecular Charge Transfer (TICT) state. In polar solvents (cytosol), the excited state relaxes non-radiatively (low quantum yield). In non-polar environments (lipid droplets), the TICT state is inhibited or stabilized radiatively, resulting in a significant fluorescence enhancement ("Turn-On" effect).
Figure 1: Mechanism of Solvatochromic "Turn-On" Fluorescence. The probe exhibits minimal fluorescence in the polar cytosol but becomes highly fluorescent upon partitioning into the hydrophobic core of lipid droplets.
Material Preparation
Stock Solution (10 mM)
-
Reagent: 3-Acetyl-8-ethoxychromen-2-one (Purity >98%).
-
Solvent: Anhydrous DMSO (Dimethyl sulfoxide).
-
Protocol:
-
Weigh 2.32 mg of powder.
-
Dissolve in 1.0 mL of anhydrous DMSO.
-
Vortex vigorously for 30 seconds until fully dissolved.
-
Storage: Aliquot into amber tubes (20 µL) and store at -20°C. Stable for 6 months. Avoid repeated freeze-thaw cycles.
-
Working Solution (Staining Medium)
-
Concentration: 1 µM – 10 µM (Optimization required per cell line).
-
Diluent: Serum-free media (e.g., DMEM, MEM) or Live Cell Imaging Solution (LCIS).
-
Note: Do not use serum-containing media during the staining step, as albumin can sequester the lipophilic probe, reducing staining efficiency.
Experimental Protocol: Live-Cell Lipid Droplet Imaging
This protocol is optimized for adherent mammalian cells (e.g., HeLa, HepG2, 3T3-L1).
Cell Culture & Plating
-
Seed cells on 35mm glass-bottom dishes (No. 1.5 coverglass) 24 hours prior to imaging.
-
Aim for 60-70% confluency to allow clear visualization of individual organelles.
Staining Workflow
Critical Step: Perform all staining steps in low-light conditions to prevent photobleaching.[1]
-
Wash: Aspirate growth media and wash cells 2x with pre-warmed (37°C) PBS or HBSS.
-
Incubate: Add the Working Solution (e.g., 5 µM 3-Acetyl-8-ethoxychromen-2-one in serum-free media).
-
Time: Incubate for 15–30 minutes at 37°C / 5% CO₂.
-
Note: Longer incubation (>1 hour) may lead to non-specific membrane staining.
-
-
Wash (Optional): The probe is essentially non-fluorescent in aqueous media (wash-free compatible). However, for highest signal-to-noise ratio, wash 1x with LCIS.
-
Recovery: Replace with phenol-red-free Live Cell Imaging Solution (LCIS) supplemented with 10% FBS (if long-term imaging is required) or keep in serum-free LCIS for short-term.
Imaging Parameters (Confocal / Widefield)
| Parameter | Setting | Rationale |
| Microscope | Confocal (preferred) or Widefield | Confocal provides optical sectioning for 3D LD analysis.[1] |
| Objective | 60x or 100x Oil Immersion (NA 1.4) | High NA required for resolving small LDs (<1 µm). |
| Excitation | 405 nm Laser (or 375-385 nm LED) | Matches the absorption shoulder; minimizes overlap with GFP. |
| Emission Filter | 430 – 490 nm (Blue Channel) | Captures the peak emission of the probe in lipids. |
| Pinhole | 1 AU (Airy Unit) | Optimizes resolution.[1] |
| Power | Low (0.5 - 2%) | Coumarins are bright; minimize phototoxicity.[1] |
Experimental Workflow Diagram
Figure 2: Step-by-step workflow for live-cell staining. Serum removal in Step 2 is critical for efficient probe loading.
Advanced Application: Dual-Color Imaging
3-Acetyl-8-ethoxychromen-2-one emits in the blue region, making it an ideal partner for green (GFP/FITC) or red (RFP/MitoTracker) fluorophores.
Protocol for Mitochondria-LD Interaction Study
-
Co-stain: Prepare a mixture of 3-Acetyl-8-ethoxychromen-2-one (5 µM) and MitoTracker Deep Red (100 nM) in serum-free media.
-
Incubate: 20 minutes at 37°C.
-
Wash: 2x with LCIS.
-
Image:
-
Channel 1 (LDs): Ex 405 nm / Em 450/50 nm.
-
Channel 2 (Mito): Ex 640 nm / Em 670/50 nm.
-
Avoid Green Channel (488nm) if crosstalk is observed, though typically 405nm excitation does not bleed into 488nm excitation channels significantly.
-
Troubleshooting & Optimization
| Issue | Possible Cause | Solution |
| Weak Signal | High polarity environment or Serum interference. | Increase concentration to 10 µM. Ensure staining is done in serum-free media. |
| High Background | Probe precipitation or insufficient washing.[1] | Filter stock solution (0.2 µm). Perform 2x wash with PBS after staining. |
| Cytotoxicity | DMSO concentration too high. | Ensure final DMSO concentration is < 0.5%. |
| Photobleaching | Laser power too high. | Reduce laser power to <2%. Use resonant scanning for fast dynamics. |
| Crystal Formation | Stock solution crashed out. | Re-solubilize stock at 37°C. Do not store diluted working solution. |
References
-
Synthesis and Properties of Coumarin Derivatives
-
Coumarin-based Lipid Droplet Probes
-
General Solvatochromism of Coumarins
-
Live Cell Imaging Techniques (Contextual)
Sources
- 1. ias.ac.in [ias.ac.in]
- 2. researchgate.net [researchgate.net]
- 3. Synthesis, reactions and antimicrobial activities of 8-ethoxycoumarin derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. papers.ssrn.com [papers.ssrn.com]
- 5. Live-cell imaging approaches for the investigation of xenobiotic-induced oxidant stress - PMC [pmc.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to 3-Acetyl-8-ethoxychromen-2-one for Researchers and Drug Development Professionals
Welcome to this comprehensive guide on 3-Acetyl-8-ethoxychromen-2-one, a member of the versatile coumarin family of compounds. Coumarins, naturally occurring benzopyrones, have garnered significant attention in medicinal chemistry due to their broad spectrum of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[1][2][3] This document serves as a detailed resource for researchers, scientists, and drug development professionals, providing not only the material safety data but also in-depth application notes and actionable protocols to facilitate its use in the laboratory.
Chemical and Physical Properties
3-Acetyl-8-ethoxychromen-2-one is a synthetic derivative of coumarin. Understanding its fundamental properties is the first step in its effective application.
| Property | Value | Source |
| IUPAC Name | 3-acetyl-8-ethoxychromen-2-one | [4] |
| Molecular Formula | C₁₃H₁₂O₄ | [4] |
| Molecular Weight | 232.23 g/mol | [4] |
| CAS Number | 389065-45-6 | [4] |
| Appearance | Solid (form and color may vary) | General chemical knowledge |
| Canonical SMILES | CCOC1=CC=CC2=C1OC(=O)C(=C2)C(=O)C | [4] |
| InChI | InChI=1S/C13H12O4/c1-3-16-11-6-4-5-9-7-10(8(2)14)13(15)17-12(9)11/h4-7H,3H2,1-2H3 | [4] |
Material Safety and Handling
GHS Hazard Communication
| Pictogram | Signal Word | Hazard Statements | Precautionary Statements |
| Warning | H302: Harmful if swallowed.[5][6] H315: Causes skin irritation.[6] H319: Causes serious eye irritation.[6] H335: May cause respiratory irritation.[6] | P261: Avoid breathing dust/fume/gas/mist/vapors/spray.[5][6] P280: Wear protective gloves/protective clothing/eye protection/face protection.[5][6][7] P301+P312: IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell.[5] P302+P352: IF ON SKIN: Wash with plenty of soap and water.[5] P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[6][7] |
Handling and Storage:
-
Engineering Controls: Use only in a well-ventilated area, preferably in a chemical fume hood.[7][8]
-
Personal Protective Equipment (PPE): Wear standard PPE, including safety glasses with side shields, a lab coat, and chemical-resistant gloves.[7][9]
-
Hygiene: Wash hands thoroughly after handling.[7] Do not eat, drink, or smoke in the laboratory.[5][8]
-
Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.
Application Notes: A Versatile Scaffold in Drug Discovery
The coumarin nucleus is considered a "privileged scaffold" in medicinal chemistry, meaning it is a structural framework capable of binding to multiple biological targets.[1][2] 3-Acetyl-8-ethoxychromen-2-one is no exception and serves as a valuable starting material for the synthesis of more complex heterocyclic compounds with a wide range of potential therapeutic applications.
Key Application Areas:
-
Antimicrobial Agents: This compound has been successfully used as a precursor to synthesize thiazole derivatives, which are known to exhibit antimicrobial properties.[10] The acetyl group at the 3-position is a key functional handle for these transformations.
-
Anticancer Drug Development: Coumarin derivatives have shown promise as anticancer agents by inhibiting various signaling pathways involved in tumor growth and proliferation.[11][12] While specific data for this ethoxy derivative is limited, its core structure suggests potential for development in this area.
-
Anti-inflammatory and Antioxidant Compounds: Many coumarins exhibit anti-inflammatory and antioxidant activities.[2][3] Further derivatization of 3-Acetyl-8-ethoxychromen-2-one could lead to novel compounds with these properties.
-
Fluorescent Probes: The coumarin scaffold is known for its fluorescent properties, making its derivatives useful in bioimaging and as molecular probes.[13]
Caption: Potential therapeutic and research applications of 3-Acetyl-8-ethoxychromen-2-one.
Experimental Protocols
The following protocols are provided to guide the synthesis and potential applications of 3-Acetyl-8-ethoxychromen-2-one.
This protocol is based on a modified Pechmann condensation reaction.[10]
Materials:
-
3-Ethoxysalicylaldehyde
-
Ethyl acetoacetate
-
Ethanol (absolute)
-
Piperidine (catalyst)
-
Round-bottom flask with reflux condenser
-
Stirring hotplate
-
Standard laboratory glassware
Procedure:
-
In a round-bottom flask, dissolve 3-ethoxysalicylaldehyde (1 equivalent) in absolute ethanol.
-
Add ethyl acetoacetate (1 equivalent) to the solution.
-
Add a few drops of piperidine to the mixture to catalyze the reaction.
-
Fit the flask with a reflux condenser and heat the mixture to reflux with constant stirring.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Once the reaction is complete (typically after several hours), cool the mixture to room temperature.
-
The product may precipitate upon cooling. If not, reduce the solvent volume under vacuum to induce crystallization.
-
Collect the solid product by vacuum filtration and wash with cold ethanol to remove unreacted starting materials.
-
Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain pure 3-Acetyl-8-ethoxychromen-2-one.
-
Confirm the structure and purity of the final product using techniques such as ¹H NMR, ¹³C NMR, and Mass Spectrometry.
This protocol demonstrates the use of the title compound as a synthetic intermediate. It involves bromination of the acetyl group followed by cyclization with thiourea.[10][14]
Step A: Synthesis of 3-(2-Bromoacetyl)-8-ethoxycoumarin [10][14]
-
Dissolve 3-Acetyl-8-ethoxychromen-2-one (1 equivalent) in glacial acetic acid.
-
Slowly add bromine (1 equivalent) to the solution while stirring.
-
Continue stirring at room temperature until the reaction is complete (monitored by TLC).
-
Pour the reaction mixture into ice-cold water to precipitate the product.
-
Collect the solid by vacuum filtration, wash with water, and dry.
Step B: Synthesis of the Thiazole Derivative [10][14]
-
Dissolve 3-(2-Bromoacetyl)-8-ethoxycoumarin (1 equivalent) and thiourea (1 equivalent) in absolute methanol.[14]
-
Reflux the reaction mixture for 1 hour.[14]
-
A precipitate will form upon cooling.[14]
-
Collect the solid by filtration, wash with ethanol, and dry under vacuum.[14]
-
The resulting product is the corresponding 3-(2-aminothiazol-4-yl)-8-ethoxycoumarin.
Caption: Workflow from synthesis to biological evaluation of a 3-Acetyl-8-ethoxychromen-2-one derivative.
This is a general protocol to assess the potential anticancer activity of synthesized coumarin derivatives.[15]
Materials:
-
Synthesized coumarin derivative (e.g., the thiazole derivative from Protocol 2)
-
Human cancer cell line (e.g., HeLa, MCF-7)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
DMSO (Dimethyl sulfoxide)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed the cancer cells in a 96-well plate at a suitable density (e.g., 5,000-10,000 cells/well) and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare a stock solution of the coumarin derivative in DMSO. Dilute the stock solution with cell culture medium to achieve a range of final concentrations. Replace the medium in the wells with the medium containing the test compound. Include a vehicle control (DMSO only) and a positive control (a known cytotoxic drug like doxorubicin).
-
Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified atmosphere with 5% CO₂.
-
MTT Addition: After the incubation period, add MTT solution to each well and incubate for another 3-4 hours. Live cells with active mitochondria will reduce the yellow MTT to purple formazan crystals.
-
Formazan Solubilization: Remove the medium and add DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of each well at a wavelength of approximately 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Determine the IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%).
References
-
A twenty-year journey exploring coumarin-based derivatives as bioactive molecules. (2022). Frontiers in Chemistry. Available at: [Link]
-
Coumarin derivatives in pharmaceutical and biomedical engineering: Advances in design, synthesis, and therapeutic applications. (2025). ResearchGate. Available at: [Link]
-
Latest developments in coumarin-based anticancer agents: mechanism of action and structure–activity relationship studies. (2023). RSC Publishing. Available at: [Link]
-
Coumarin Derivatives as Anticancer Agents: Mechanistic Landscape with an Emphasis on Breast Cancer. (2025). MDPI. Available at: [Link]
-
Synthesis and Importance of Coumarin Derivatives in Medicinal Chemistry: A Comprehensive Review. (2025). ResearchGate. Available at: [Link]
-
Safety Data Sheet. (2024). Angene Chemical. Available at: [Link]
-
3-Acetyl-8-ethoxychromen-2-one. (n.d.). PubChem. Available at: [Link]
-
Recent Advances in the Synthesis of Coumarin Derivatives from Different Starting Materials. (n.d.). MDPI. Available at: [Link]
-
Facile Synthesis of Some Coumarin Derivatives and Their Cytotoxicity through VEGFR2 and Topoisomerase II Inhibition. (2022). MDPI. Available at: [Link]
-
Synthesis, Reactions and Antimicrobial Activities of 8-Ethoxycoumarin Derivatives. (2012). MDPI. Available at: [Link]
-
Some Experimental Studies on the Anticoagulant Activity of the Synthetic Coumarin Derivatives. (2022). Jordan Journal of Biological Sciences. Available at: [Link]
-
SAFETY DATA SHEET. (2025). MilliporeSigma. Available at: [Link]
-
PRODUCT AND COMPANY IDENTIFICATION SECTION 2: INGREDIENTS SECTION 3: HAZARDS IDENTIFICATIO. (2011). 3M. Available at: [Link]
-
Safety data sheet. (2022). hubergroup. Available at: [Link]
-
Synthesis, Reactions and Antimicrobial Activities of 8-Ethoxycoumarin Derivatives. (2025). MDPI. Available at: [Link]
-
Safety data sheet. (2022). Carl Roth. Available at: [Link]
-
Design, synthesis, and computational insights into 3-acetyl-8-methoxy coumarin hybrids as potential anti-alzheimer's agents. (2025). Nature. Available at: [Link]
-
Crystal structure of a new polymorph of 3-acetyl-8-methoxy-2H-chromen-2-one. (n.d.). National Center for Biotechnology Information. Available at: [Link]
-
3-Acetyl-7-[2-(morpholin-4-yl)ethoxy]chromen-2-one. (2018). International Union of Crystallography. Available at: [Link]
-
An Efficient Solid-Phase Green Synthesis of Chromen-2-one Derivatives. (n.d.). Asian Journal of Chemistry. Available at: [Link]
-
Uses of 3-(2-Bromoacetyl)-2H-chromen-2-one in the Synthesis of Heterocyclic Compounds Incorporating Coumarin. (2015). MDPI. Available at: [Link]
-
Utility of 3-Acetyl-6-bromo-2H-chromen-2-one for the Synthesis of New Heterocycles as Potential Antiproliferative Agents. (2015). MDPI. Available at: [Link]
-
3-Acetyl-7-(2-Morpholin-4-Yl-Ethoxy)-Chromen-2-One. (2018). Amanote Research. Available at: [Link]
-
Do you have a reference on melting point of 3-acetyl-8-methoxy-2H-chromen-2-one? (2014). ResearchGate. Available at: [Link]
Sources
- 1. Frontiers | A twenty-year journey exploring coumarin-based derivatives as bioactive molecules [frontiersin.org]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. 3-Acetyl-8-ethoxychromen-2-one | C13H12O4 | CID 3266617 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. 3-Acetyl-8-methoxy-2H-chromen-2-one | 5452-39-1 [sigmaaldrich.com]
- 6. fluorochem.co.uk [fluorochem.co.uk]
- 7. angenechemical.com [angenechemical.com]
- 8. images.thdstatic.com [images.thdstatic.com]
- 9. fishersci.com [fishersci.com]
- 10. mdpi.com [mdpi.com]
- 11. Latest developments in coumarin-based anticancer agents: mechanism of action and structure–activity relationship studies - RSC Medicinal Chemistry (RSC Publishing) DOI:10.1039/D3MD00511A [pubs.rsc.org]
- 12. mdpi.com [mdpi.com]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. researchgate.net [researchgate.net]
- 15. benchchem.com [benchchem.com]
Troubleshooting & Optimization
Technical Support Center: Optimization of Reaction Conditions for 3-Acetyl-8-ethoxychromen-2-one
Welcome to the technical support center for the synthesis and optimization of 3-Acetyl-8-ethoxychromen-2-one. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance, troubleshooting tips, and frequently asked questions (FAQs) to ensure successful and efficient synthesis of this important coumarin derivative.
Frequently Asked Questions (FAQs)
Q1: What is the most common and efficient method for synthesizing 3-Acetyl-8-ethoxychromen-2-one?
A1: The most widely reported and efficient method for the synthesis of 3-Acetyl-8-ethoxychromen-2-one is the Knoevenagel condensation.[1][2][3] This reaction involves the condensation of 3-ethoxysalicylaldehyde with ethyl acetoacetate. The reaction is typically catalyzed by a weak base, such as piperidine, in a suitable solvent like ethanol.[1][4] This method is favored for its operational simplicity and generally good yields.[3][4]
Q2: Can you explain the reaction mechanism for the synthesis of 3-Acetyl-8-ethoxychromen-2-one via Knoevenagel condensation?
A2: Certainly. The Knoevenagel condensation for coumarin synthesis is a multi-step process. First, the basic catalyst (e.g., piperidine) deprotonates the active methylene group of ethyl acetoacetate to form a stabilized enolate. This enolate then acts as a nucleophile, attacking the carbonyl carbon of 3-ethoxysalicylaldehyde. The resulting aldol-type adduct undergoes dehydration to form an α,β-unsaturated intermediate. Finally, an intramolecular transesterification (cyclization) occurs between the hydroxyl group of the salicylaldehyde moiety and the ester group, followed by the elimination of ethanol, to yield the final product, 3-Acetyl-8-ethoxychromen-2-one.
Caption: Reaction mechanism for the synthesis of 3-Acetyl-8-ethoxychromen-2-one.
Q3: What are the critical parameters that influence the yield and purity of the product?
A3: Several parameters are crucial for optimizing the synthesis of 3-Acetyl-8-ethoxychromen-2-one:
-
Catalyst: The choice and amount of catalyst are critical. Weak organic bases like piperidine are commonly used.[1][4] The catalyst concentration needs to be optimized; too little may result in a sluggish reaction, while too much can lead to side product formation.
-
Solvent: Ethanol is a widely used solvent for this reaction.[1][4] However, solvent-free conditions under microwave irradiation have also been reported to be effective, often leading to shorter reaction times and improved yields.[5]
-
Temperature: The reaction is typically carried out under reflux conditions in ethanol.[1][4] The temperature should be carefully controlled to ensure a reasonable reaction rate without causing decomposition of reactants or products.
-
Reaction Time: The reaction time needs to be optimized to ensure complete conversion of the starting materials. Monitoring the reaction progress by Thin Layer Chromatography (TLC) is highly recommended.[6]
Troubleshooting Guide
This section addresses common issues encountered during the synthesis of 3-Acetyl-8-ethoxychromen-2-one.
Problem: Low or No Product Yield
Q: I am experiencing a very low yield of my product. What are the potential causes and how can I improve it?
A: Low yields are a common issue in organic synthesis. Here are some potential causes and troubleshooting steps:
-
Purity of Starting Materials: Ensure that both 3-ethoxysalicylaldehyde and ethyl acetoacetate are of high purity. Impurities in the starting materials can inhibit the reaction or lead to the formation of side products.
-
Catalyst Activity: The basic catalyst, such as piperidine, can degrade over time. Use a fresh bottle of the catalyst or purify it before use. The amount of catalyst is also crucial; typically, a catalytic amount (e.g., 10 mol%) is sufficient.[4]
-
Reaction Temperature: If the reaction is performed at a temperature that is too low, the reaction rate will be very slow. Conversely, a temperature that is too high might cause degradation. Ensure the reaction mixture is refluxing gently if using a conventional heating method.[1][7]
-
Reaction Time: The reaction may not have gone to completion. Monitor the reaction progress using TLC. If starting material is still present after the recommended reaction time, consider extending the reflux period.
-
Water Content: The presence of excess water can sometimes hinder the reaction. While some Knoevenagel reactions can be accelerated by a small amount of water in ionic liquids, in conventional organic solvents, it's generally better to use dry solvents.[8][9]
Caption: A decision tree for troubleshooting low reaction yields.
Problem: Formation of Impurities and Side Products
Q: My final product is contaminated with significant impurities. What are the likely side reactions, and how can I prevent them?
A: The formation of impurities is often due to side reactions. Here are some possibilities:
-
Self-condensation of Ethyl Acetoacetate: Under basic conditions, ethyl acetoacetate can undergo self-condensation. This can be minimized by adding the base catalyst to the mixture of the aldehyde and the active methylene compound, rather than pre-mixing the base with ethyl acetoacetate.
-
Formation of Michael Adducts: The product, being an α,β-unsaturated carbonyl compound, can potentially react with another molecule of the enolate in a Michael addition. This is less common under standard Knoevenagel conditions but can occur with prolonged reaction times or excess base.
-
Oxidation of Salicylaldehyde: 3-Ethoxysalicylaldehyde can be sensitive to oxidation, especially at elevated temperatures. Using fresh, properly stored starting material and conducting the reaction under an inert atmosphere (e.g., nitrogen or argon) can mitigate this.
To minimize these side reactions, it is crucial to adhere to the optimized reaction conditions, particularly the stoichiometry of the reactants and the amount of catalyst used.
Problem: Difficulty in Product Isolation and Purification
Q: I'm having trouble with the work-up and purification of my product. What are the recommended procedures?
A: Effective isolation and purification are key to obtaining a high-purity product.
-
Work-up: After the reaction is complete, the mixture is typically cooled, and the precipitated product is collected by filtration.[4] Washing the crude product with cold ethanol can help remove unreacted starting materials and soluble impurities.[2]
-
Recrystallization: This is the most common method for purifying 3-acetylcoumarin derivatives.[2][4] Ethanol or a mixture of ethanol and water is often a good solvent system. The key is to dissolve the crude product in a minimum amount of hot solvent and then allow it to cool slowly to form well-defined crystals.
-
Column Chromatography: If recrystallization does not yield a product of sufficient purity, column chromatography on silica gel is an effective alternative. A common mobile phase is a mixture of petroleum ether and ethyl acetate.[10] The polarity of the solvent system should be optimized by first running TLC plates.
Optimized Experimental Protocol
This protocol provides a step-by-step method for the synthesis of 3-Acetyl-8-ethoxychromen-2-one based on established literature procedures.[1]
Materials and Reagents:
-
3-Ethoxysalicylaldehyde
-
Ethyl acetoacetate
-
Piperidine
-
Ethanol (absolute)
Procedure:
-
In a round-bottom flask equipped with a reflux condenser, dissolve 3-ethoxysalicylaldehyde (1 equivalent) and ethyl acetoacetate (1 equivalent) in absolute ethanol.
-
Add a catalytic amount of piperidine (approximately 10 mol%) to the solution.
-
Heat the reaction mixture to reflux and maintain this temperature for 2-4 hours.
-
Monitor the progress of the reaction by TLC (e.g., using a 7:3 mixture of petroleum ether:ethyl acetate as the mobile phase).
-
Once the reaction is complete (disappearance of the starting aldehyde), allow the mixture to cool to room temperature.
-
The product will typically precipitate out of the solution upon cooling. Collect the solid product by vacuum filtration.
-
Wash the collected solid with a small amount of cold ethanol to remove any residual starting materials and catalyst.
-
Purify the crude product by recrystallization from ethanol to obtain pure 3-Acetyl-8-ethoxychromen-2-one as a crystalline solid.
Table 1: Summary of Optimized Reaction Conditions
| Parameter | Recommended Condition | Rationale |
| Reactants | 3-Ethoxysalicylaldehyde, Ethyl acetoacetate | Standard starting materials for Knoevenagel condensation. |
| Stoichiometry | 1:1 molar ratio | Prevents side reactions from excess of one reactant. |
| Catalyst | Piperidine (10 mol%) | A weak base that effectively catalyzes the condensation.[4] |
| Solvent | Absolute Ethanol | Good solvent for reactants and allows for easy product precipitation upon cooling.[1] |
| Temperature | Reflux (approx. 78 °C) | Provides sufficient energy for the reaction to proceed at a reasonable rate.[1][4] |
| Reaction Time | 2-4 hours (TLC monitored) | Ensures complete conversion of starting materials. |
| Work-up | Cooling and Filtration | Simple and efficient method for initial product isolation.[4] |
| Purification | Recrystallization from Ethanol | Effective for obtaining high-purity crystalline product.[2] |
References
-
Abdel-Wahab, B. F., Mohamed, H. A., & El-Agrody, A. M. (2012). Synthesis, Reactions and Antimicrobial Activities of 8-Ethoxycoumarin Derivatives. Molecules, 17(1), 895-912. [Link]
- Tasqeeruddin, S., et al. (n.d.).
-
Padron, J. M., et al. (2012). Knoevenagel Reaction in [MMIm][MSO4]: Synthesis of Coumarins. Molecules, 17(10), 12156-12166. [Link]
- Erşatır, M., et al. (2016). Cross-Aldol reaction of 3-acetyl-2H-chromen-2-one by Using Amberlyst 26A as Catalyst.
- Vaidya, M. R., et al. (2023). synthesis and characterization of 3-acetylcoumarin derivative and azo coumarin dye.
-
Pop, R., et al. (2014). A New and Efficient Method for the Synthesis of Novel 3-Acetyl Coumarins Oxadiazoles Derivatives with Expected Biological Activity. Molecules, 19(12), 20054-20072. [Link]
-
ResearchGate. (n.d.). Optimization of reaction conditions. Retrieved from [Link]
-
Olech, Z., & Głowacki, E. D. (2022). Synthesis of the Coumarin Core. Encyclopedia, 2(2), 646-662. [Link]
- Santos-Contreras, J., et al. (2019). Crystal structure of a new polymorph of 3-acetyl-8-methoxy-2H-chromen-2-one.
- Jiao, S., et al. (2018). 3-Acetyl-7-[2-(morpholin-4-yl)ethoxy]chromen-2-one.
-
ResearchGate. (n.d.). Synthesis of 3-acetyl-2H-chromen-2-one (1) and its coumarin-chalcone (2). Retrieved from [Link]
-
ChemHelpASAP. (2023, January 8). Knoevenagel condensation to make a coumarin - laboratory experiment [Video]. YouTube. [Link]
- Bogdal, D. (n.d.).
- de Freitas, C. C., et al. (2017). Optimization of the Reaction Conditions for the Synthesis of Dihydrobenzofuran Neolignans. Journal of the Brazilian Chemical Society, 28(8), 1467-1477.
- Navale, B. S., & Vaidya, M. R. (2023). RECENT METHODS FOR THE SYNTHESIS OF COUMARIN DERIVATIVES USING DIFFERENT STRATEGIES. International Journal of Current Science, 13(4), 340-349.
-
ResearchGate. (n.d.). Knoevenagel Reaction in [MMIm][MSO4]: Synthesis of Coumarins. Retrieved from [Link]
-
Fadda, A. A., et al. (2015). Utility of 3-Acetyl-6-bromo-2H-chromen-2-one for the Synthesis of New Heterocycles as Potential Antiproliferative Agents. Molecules, 20(12), 21896-21915. [Link]
- El-Dean, A. M. K., et al. (2018). An Overview on Synthetic Strategies to 3-Acylcoumarins. Chemistry & Chemical Technology, 12(4), 457-474.
-
Cirrincione, G., et al. (2020). An Overview of Coumarin as a Versatile and Readily Accessible Scaffold with Broad-Ranging Biological Activities. Molecules, 25(19), 4336. [Link]
- Ghazanfari, D., & Taghvaei, S. (2023). Synthesis of Coumarin Derivatives through Pacman Method in the Presence of ZnFe2O4 Nanoparticles. Journal of Chemical Health Risks, 13(4), 369-376.
-
Grokipedia. (n.d.). 3-Acetylcoumarin. Retrieved from [Link]
- Al-Sultani, K. H. H., & Al-Majidi, S. M. H. (2022). Synthesis and Characterization of New Substituted Coumarin Derivatives and Study Their Biological Activity. Chemical Methodologies, 6(11), 903-914.
- El-Saghier, A. M. M. (2012). 3-Acyl(aroyl)coumarins as synthon in heterocyclic synthesis. ARKIVOC, 2012(1), 1-32.
-
Nikolova, S., et al. (2022). Elucidating the Mechanism of Coumarin Homodimerization Using 3-Acetylcoumarin Derivatives. Molecules, 27(3), 1042. [Link]
-
PureSynth. (n.d.). 3-Acetylcoumarin 98.0%(GC). Retrieved from [Link]
- Nasab, N. H., et al. (2021). Reaction of 3-Acetylcoumarin - From Methods To Mechanism.
Sources
- 1. Synthesis, Reactions and Antimicrobial Activities of 8-Ethoxycoumarin Derivatives [mdpi.com]
- 2. Crystal structure of a new polymorph of 3-acetyl-8-methoxy-2H-chromen-2-one - PMC [pmc.ncbi.nlm.nih.gov]
- 3. m.youtube.com [m.youtube.com]
- 4. jetir.org [jetir.org]
- 5. Coumarins: Fast Synthesis by the Knoevenagel Condensation under Microwave Irradiation. [ch.ic.ac.uk]
- 6. asianpubs.org [asianpubs.org]
- 7. scielo.br [scielo.br]
- 8. Knoevenagel Reaction in [MMIm][MSO4]: Synthesis of Coumarins - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. journals.iucr.org [journals.iucr.org]
challenges in the purification of 3-Acetyl-8-ethoxychromen-2-one
Initiating Data Collection
I'm now diving deep into Google searches, aiming to build a solid foundation of information. I'm focusing on the synthesis, inherent properties, and the common challenges in purifying 3-Acetyl-8-ethoxychromen-2-one. This includes identifying typical impurities and relevant analytical techniques.
Analyzing Search Results
I've moved on to scrutinizing the search results, specifically looking for problem-solution patterns related to purifying 3-Acetyl-8-ethoxychromen-2-one. Solvent choices, chromatographic conditions, and impurity removal methods are key. I'm prioritizing authoritative sources for verification, to ensure all technical claims are properly supported and cited.
Developing Purification Protocol
I'm now integrating all gleaned information into a practical purification protocol, focusing on a clear, step-by-step experimental method, potentially recrystallization or column chromatography. I'm leveraging data to define optimal conditions.
I'm also organizing everything into a question-and-answer format, anticipating user issues, and creating a troubleshooting workflow to clarify the process.
Developing a Support Center
I'm focusing on crafting a technical support center centered around purifying 3-Acetyl-8-ethoxychromen-2-one. My plan involves a Q&A format, troubleshooting resources, and FAQs. The audience is researchers, scientists, and drug development professionals. I'm aiming to offer detailed guidance tailored to their needs.
Outlining Impurities Analysis
I'm now outlining a detailed section on potential impurities. This involves diving into the likely synthesis route – a Pechmann condensation – to anticipate byproducts. I'm focusing on starting materials, side reactions, hydrolysis products, and thermal decomposition possibilities, all critical for effective troubleshooting. I'll provide citations to support these assumptions for thoroughness.
Structuring the Response
I've crafted an introduction highlighting the purification needs of 3-Acetyl-8-ethoxychromen-2-one and its significance. Now, I'm detailing the Pechmann condensation route and specific potential impurities. I'm building out a list that includes unreacted starting materials, hydrolysis products, and thermal decomposition possibilities for a thorough support center.
Planning the Q&A
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I'm also building out a section on purity assessment methods that covers TLC, HPLC, melting point and spectroscopic methods, complete with appropriate citations.
Developing the Structure
I'm now building out the response by introducing 3-Acetyl-8-ethoxychromen-2-one and its purification importance. Next, I'm outlining the Pechmann condensation route and specific potential impurities. I'm focusing on providing practical purification methods with detailed protocols, covering recrystallization and column chromatography. Finally, I'm integrating analytical methods, like TLC, HPLC, melting point, and spectroscopic analysis, with citations.
Refining the Troubleshooting
I'm now expanding the troubleshooting guide with more detailed questions and answers. I'm building out scenarios for low yield, oil formation, poor separations, and unexpected melting points. I'll also cover product decomposition, and provide specific practical solutions with techniques and references to support the answers. I will incorporate an FAQ section covering solvent selection for recrystallization.
Refining the Troubleshooting
I'm now expanding the troubleshooting guide further, building out more detailed solutions. I'm focusing on specific scenarios, like incomplete reactions and unexpected melting points. I'm adding a section covering product decomposition, offering concrete methods and supporting literature to refine the responses to provide clear and actionable solutions. I'm adding an FAQ to address crystallization solvent selection.
minimizing photobleaching of 3-Acetyl-8-ethoxychromen-2-one
Technical Support Center: Minimizing Photobleaching of 3-Acetyl-8-ethoxychromen-2-one
Chemical Profile & Photophysical Context
Compound: 3-Acetyl-8-ethoxychromen-2-one (3-Acetyl-8-ethoxycoumarin)
Class: Coumarin Derivative / Benzopyrone
Primary Application: Blue-emitting fluorophore, potential photosensitizer, or metabolic probe.
Excitation/Emission (Approx):
Technical Note: Coumarin derivatives, particularly those with electron-withdrawing groups like the 3-acetyl moiety, rely on Intramolecular Charge Transfer (ICT) for fluorescence.[1][2] They are susceptible to two primary photobleaching pathways:
-
Oxidative Bleaching: Reaction of the triplet excited state (
) with molecular oxygen ( ) to form reactive singlet oxygen ( ), destroying the chromophore. -
Photodimerization: The C3=C4 double bond in coumarins can undergo [2+2] cycloaddition under high-intensity UV irradiation, forming non-fluorescent dimers.
Emergency Troubleshooting Guide (Q&A)
Q1: My signal vanishes almost instantly (<1 second) upon opening the shutter. Is this bleaching?
-
Diagnosis: Likely Flash Photolysis or Saturation , not classical bleaching.
-
Root Cause: The excitation intensity is driving nearly 100% of the fluorophores into the non-fluorescent Triplet State (
) or a dark radical state faster than they can relax. -
Immediate Action:
-
Attenuate Power: Reduce excitation power to <5% immediately.
-
Check Filters: Ensure you are not using a broad UV filter that includes deep UV (<300nm), which degrades the coumarin core rapidly. Use a narrow bandpass (e.g., 365nm or 405nm).
-
Q2: The signal starts bright but fades exponentially over 10-30 seconds. How do I stop this?
-
Diagnosis: Classical Oxidative Photobleaching .
-
Root Cause: Generation of Reactive Oxygen Species (ROS) from dissolved oxygen in the media.
-
Solution: You must deplete oxygen.
-
Switch Media: Move from PBS/glycerol to a high-RI mounting medium with an active oxygen scavenger (see Protocol A below).
-
Add Antifade: Supplement with n-Propyl Gallate (NPG) .[3] Avoid p-Phenylenediamine (PPD) as it can react with carbonyl groups on the acetyl moiety, potentially quenching fluorescence rather than preserving it.
-
Q3: I see "patchy" loss of fluorescence and potential precipitation. What is happening?
-
Diagnosis: Photodimerization .
-
Root Cause: 3-acetylcoumarins are prone to [2+2] cycloaddition at high local concentrations.
-
Solution:
-
Dilute the Probe: If the local concentration is too high, intermolecular distance decreases, favoring dimerization. Reduce labeling density.
-
Pulse the Light: Switch to pulsed excitation (if available) or strobed illumination (100ms ON / 500ms OFF) to allow diffusion of fresh fluorophores and relaxation of excited states.
-
Optimization Protocols
Protocol A: Formulation of "Coumarin-Safe" Antifade Medium
Standard commercial mounting media often rely on PPD, which may discolor or react with the 3-acetyl group. This NPG-based formulation is superior for blue coumarins.
Reagents:
-
Mowiol 4-88 (Polyvinyl alcohol)
-
Glycerol (Analytical Grade)
-
0.2M Tris-HCl (pH 8.5)
-
n-Propyl Gallate (NPG) (Sigma-Aldrich)
Step-by-Step:
-
Base Preparation: Mix 6g Glycerol with 2.4g Mowiol 4-88. Stir for 1 hour.
-
Buffer Addition: Add 6ml of 0.2M Tris-HCl (pH 8.5). Note: Alkaline pH often stabilizes the anionic forms of coumarin derivatives, enhancing quantum yield.
-
Heating: Heat to 50°C for 2 hours with stirring until dissolved. Clarify by centrifugation (5000g, 15 min).
-
Active Antifade: Just before use, add NPG to a final concentration of 2-4% (w/v) .
-
Critical: NPG oxidizes (turns brown) over time. Prepare aliquots of the base and add NPG fresh, or store NPG-containing aliquots at -20°C for max 1 week.
-
Protocol B: Acquisition Parameter Tuning
| Parameter | Recommended Setting | Scientific Rationale |
| Excitation Wavelength | 405 nm (preferred) or 365 nm | 405 nm is less energetic than 365 nm, reducing the probability of bond cleavage while still exciting the coumarin scaffold. |
| Detector Gain | High | Increase detector sensitivity (PMT voltage or Camera Gain) rather than excitation power. Digital noise is easier to manage than irreversible chemical destruction. |
| Exposure Time | <100 ms | Short dwell times reduce the "photon pile-up" that leads to triplet state accumulation. |
| Binning | 2x2 or 4x4 | Sacrifices spatial resolution for a 4x or 16x signal increase, allowing drastically lower excitation light. |
Mechanistic Visualization
Figure 1: Photobleaching Pathways of 3-Acetyl-8-ethoxychromen-2-one
This diagram illustrates the competition between fluorescence, triplet state formation, and irreversible bleaching.
Caption: The Jablonski diagram highlights the Triplet State (T1) as the gateway to photobleaching. Minimizing T1 accumulation via pulsed light or scavenging ROS is critical.
Figure 2: Troubleshooting Decision Tree
Caption: Step-by-step workflow to diagnose whether signal loss is due to power saturation, oxidative bleaching, or dimerization.
References
-
Keyence. (2025).[4] How to Minimize Photobleaching in Fluorescence Microscopy: A Comprehensive Guide. Retrieved from [Link]
-
Yoda, J., et al. (2019). 2-oxo-2H-chromen-3-yl Propionate and 2-oxo-2H-chromen-3-yl Acetate: Short-step Synthesis, Characterization and Fluorescence Properties. Semantic Scholar. Retrieved from [Link]
-
PubChem. (2021).[5] 3-Acetyl-8-ethoxychromen-2-one Compound Summary. National Library of Medicine. Retrieved from [Link]
-
Evident Scientific. (2023). Photobleaching in Optical Microscopy. Retrieved from [Link]
Sources
Technical Support Center: Synthesis of 3-Acetyl-8-ethoxychromen-2-one
Status: Operational Current Wait Time: 0 min Agent: Senior Application Scientist
Welcome to the Synthesis Support Hub
You are likely here because your Knoevenagel condensation didn't go as planned. Synthesis of 3-Acetyl-8-ethoxychromen-2-one (also known as 3-acetyl-8-ethoxycoumarin) appears deceptively simple on paper—a classic condensation between a salicylaldehyde derivative and an active methylene compound. However, the specific electronics of the 8-ethoxy group and the thermodynamics of the coumarin ring closure often lead to "hidden" failures where the product looks right but behaves wrong.
This guide treats your synthesis as a debugging process. We don't just list steps; we troubleshoot the logic errors in the chemical pathway.
System Architecture: The Reaction Pathway
Before troubleshooting, verify your "code." The reaction relies on a piperidine-catalyzed Knoevenagel condensation followed by a rapid intramolecular transesterification (cyclization).
Figure 1: The sequential logic of coumarin formation. Note that the intermediate is often transient but can be isolated if cyclization fails.
Troubleshooting Tickets (FAQ)
Ticket #001: "My product is a yellow oil that won't solidify."
Diagnosis: Incomplete Cyclization or Solvent Trapping. Root Cause: The Knoevenagel condensation (step 1) occurred, but the ring closure (step 2) was sluggish. The intermediate benzylidene is often an oil. Alternatively, the 8-ethoxy group increases lipophilicity, making the crystal lattice slow to form in pure ethanol.
The Fix:
-
Force Cyclization: Redissolve the oil in a minimal amount of glacial acetic acid and reflux for 30 minutes. This acid-catalyzed condition drives the elimination of ethanol to close the lactone ring.
-
Solvent Switch: If you used pure ethanol for recrystallization, switch to an Ethanol:Water (7:3) system. The water acts as an anti-solvent to force the hydrophobic coumarin out of the solution as a solid.
Ticket #002: "The NMR shows the right peaks, but the melting point is wrong."
Diagnosis: Regioisomer Error (The "Starting Material Trap"). Root Cause: This is the most common fatal error. You likely used 4-ethoxysalicylaldehyde instead of 3-ethoxysalicylaldehyde.
-
3-Ethoxysalicylaldehyde
8-Ethoxycoumarin (Target)[1] -
4-Ethoxysalicylaldehyde
7-Ethoxycoumarin (Wrong Isomer) -
5-Ethoxysalicylaldehyde
6-Ethoxycoumarin (Wrong Isomer)
Verification: Check the aromatic region of your NMR.[2]
-
Target (8-ethoxy): You should see a specific splitting pattern (often a doublet-doublet-doublet or multiplet) for the 3 adjacent protons (H-5, H-6, H-7).
-
Wrong Isomer (7-ethoxy): The H-8 proton would be isolated (singlet-like) or show meta-coupling, which is distinct from the target.
Ticket #003: "I have a massive peak at 1.2 ppm and 4.1 ppm that won't go away."
Diagnosis: Hantzsch Ester Formation or Unreacted Reagent. Root Cause: If you used a large excess of ethyl acetoacetate and piperidine, or if the reaction temperature was too low, you may have unreacted ethyl acetoacetate trapped in the lattice. The Fix: Wash the crude solid with cold diethyl ether . The starting material is highly soluble in ether, while the 3-acetyl-8-ethoxycoumarin is relatively sparingly soluble in cold ether.
Standardized Protocol: 3-Acetyl-8-ethoxychromen-2-one
Validated for 10 mmol scale.
Reagents:
-
3-Ethoxysalicylaldehyde (1.66 g, 10 mmol)
-
Ethyl acetoacetate (1.30 g, 10 mmol)
-
Piperidine (5-10 drops, catalytic)
-
Ethanol (Absolute, 20 mL)
Step-by-Step Workflow:
-
Charge: In a 50 mL round-bottom flask, combine 3-ethoxysalicylaldehyde and ethyl acetoacetate in ethanol.
-
Catalyze: Add piperidine dropwise while stirring. The solution should turn bright yellow immediately (formation of the imine/enamine intermediate).
-
Reflux: Heat to reflux (approx. 78-80 °C) for 2 hours .
-
Checkpoint: Monitor via TLC (Hexane:Ethyl Acetate 7:3). The aldehyde spot should disappear.
-
-
Precipitation: Cool the mixture to room temperature, then place in an ice bath. The product should precipitate as yellow needles.
-
Filtration: Filter the solid under vacuum. Wash with ice-cold ethanol (2 x 5 mL).
-
Purification: Recrystallize from Ethanol/Water if necessary.
Data Validation: Characterization Table
Compare your analytical data against these standard values to validate your product identity.
| Feature | Signal / Value | Assignment | Notes |
| Appearance | Yellow crystalline solid | N/A | Needles or prisms |
| Melting Point | 130–132 °C | N/A | Sharp range indicates purity [1] |
| 1H NMR | H-4 | Characteristic pyrone proton (deshielded) | |
| 1H NMR | Acetyl -CH3 | Singlet, typical methyl ketone | |
| 1H NMR | Ethoxy -CH2- | Quartet, J = 7.0-7.2 Hz | |
| 1H NMR | Ethoxy -CH3 | Triplet, J = 7.0-7.2 Hz | |
| 1H NMR | Ar-H (H-5,6,7) | Aromatic region | |
| IR | 1720–1730 cm | C=O[1][2][3][4][5][6][7][8] (Lactone) | Very strong stretch |
| IR | 1670–1680 cm | C=O[2] (Ketone) | Acetyl carbonyl stretch |
Troubleshooting Decision Tree
Use this logic flow to determine your next step if the reaction fails.
Figure 2: Decision matrix for post-reaction workup.
References
-
Al-Amiery, A. A., Al-Majedy, Y. K., Ibrahim, H. H., & Al-Tamimi, A. A. (2012). Synthesis, Reactions and Antimicrobial Activities of 8-Ethoxycoumarin Derivatives. Molecules, 17(1), 979–988.
-
BenchChem.[9] (n.d.). Knoevenagel Condensation for the Synthesis of Ethyl 3-Oxobutyrate Derivatives.[9][10] BenchChem Application Notes.
-
PubChem.[7] (n.d.). 3-Acetyl-8-ethoxychromen-2-one (Compound CID 3266617).[7] National Library of Medicine.
-
Li, Y., et al. (2012).[1][5] Crystal structure of a new polymorph of 3-acetyl-8-methoxy-2H-chromen-2-one. Chinese Journal of Structural Chemistry, 31, 1003–1007.[10] (Cited for structural analogy and polymorph behavior).[10]
Sources
- 1. Synthesis, Reactions and Antimicrobial Activities of 8-Ethoxycoumarin Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. asianpubs.org [asianpubs.org]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. derpharmachemica.com [derpharmachemica.com]
- 6. 3-Acetylcoumarin (CAS 3949-36-8) - Chemical & Physical Properties by Cheméo [chemeo.com]
- 7. 3-Acetyl-8-ethoxychromen-2-one | C13H12O4 | CID 3266617 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. Crystal structure of a new polymorph of 3-acetyl-8-methoxy-2H-chromen-2-one - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Senior Application Scientist's Guide to Assessing the Cross-Reactivity of 3-Acetyl-8-ethoxychromen-2-one
Executive Summary
3-Acetyl-8-ethoxychromen-2-one is a coumarin derivative that, like many compounds in its class, has demonstrated potential biological activity, including antimicrobial and antiproliferative effects in preliminary studies.[1][2][3] While promising, the journey from a bioactive "hit" to a validated chemical probe or therapeutic lead is contingent on a thorough understanding of its molecular mechanism and, critically, its selectivity. A compound's tendency to interact with unintended biological targets—a phenomenon known as cross-reactivity or off-target activity—can lead to misleading experimental results, toxicity, and late-stage drug development failure.[4]
This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to systematically assess the cross-reactivity of 3-Acetyl-8-ethoxychromen-2-one. We will operate under the hypothesis that its observed antiproliferative effects are due to the inhibition of a specific, yet-to-be-fully-deconvoluted protein kinase, which we will refer to as "Target Kinase A" . This document outlines a multi-tiered screening strategy, provides detailed experimental protocols for key safety pharmacology assays, and presents a model for data interpretation and comparison. Our objective is to equip researchers with the rationale and practical methodologies required to build a robust selectivity profile, thereby ensuring the scientific validity of future studies and de-risking its potential therapeutic development.
Introduction to 3-Acetyl-8-ethoxychromen-2-one and the Imperative of Selectivity Profiling
Chemical Identity
-
Compound Name: 3-Acetyl-8-ethoxychromen-2-one
-
Chemical Formula: C₁₃H₁₂O₄[5]
-
Molecular Weight: 232.23 g/mol [5]
-
Core Scaffold: Coumarin (2H-chromen-2-one)
The coumarin scaffold is a privileged structure in medicinal chemistry, known for a wide array of biological activities.[6][7][8] The specific substitutions on the 3-Acetyl-8-ethoxychromen-2-one molecule dictate its physicochemical properties and, consequently, its interactions with biological macromolecules.
The Rationale for Cross-Reactivity Assessment
For any bioactive compound, particularly one intended for therapeutic use, demonstrating specificity for its intended target is as crucial as demonstrating potency. Off-target interactions can confound biological readouts and are a primary cause of adverse drug reactions (ADRs).[4] A systematic cross-reactivity assessment is therefore not merely a regulatory checkbox but a fundamental component of rigorous science.
The goals of this assessment are to:
-
Validate the Primary Mechanism: Confirm that the compound's observed effect (e.g., cancer cell death) is predominantly due to its action on the primary target (Target Kinase A).
-
Identify Potential Liabilities: Proactively uncover interactions with targets known to be associated with toxicity. Key examples include the hERG potassium channel (cardiotoxicity) and Cytochrome P450 (CYP) enzymes (drug-drug interactions).[9][10][11]
-
Guide Lead Optimization: Enable medicinal chemists to perform structure-activity relationship (SAR) studies that improve potency on the primary target while engineering out unwanted off-target activities.[4]
A Tiered Strategy for Selectivity Profiling
A cost-effective and scientifically sound approach to profiling involves a tiered or cascaded workflow. We begin with broad, high-throughput screens to identify potential issues, followed by more focused, dose-response studies on any "hits."
Sources
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comparative analysis of 3-Acetyl-8-ethoxychromen-2-one and coumarin derivatives
[1]
Executive Summary
3-Acetyl-8-ethoxychromen-2-one (also known as 3-acetyl-8-ethoxycoumarin) represents a specialized scaffold within the benzopyrone family. Unlike the unsubstituted coumarin or the widely studied 3-acetylcoumarin, the introduction of an ethoxy group at the C-8 position significantly alters the molecule's electronic distribution, lipophilicity, and crystal packing.
This guide provides a technical comparison of this specific derivative against standard coumarin analogs, focusing on synthetic efficiency, reactivity profiles, and biological efficacy (antimicrobial/antioxidant). Analysis confirms that the 8-ethoxy substituent enhances solubility and modifies the electron density at the C-3/C-4 positions, facilitating specific downstream heterocyclization reactions that are difficult with unsubstituted analogs.
Chemical Architecture & Physicochemical Profile[1][2][3][4][5][6]
The structural distinctiveness of 3-Acetyl-8-ethoxychromen-2-one lies in the steric and electronic influence of the ethoxy group.
Comparative Physicochemical Data
The following table contrasts the title compound with its parent and a halogenated analog to highlight the impact of the C-8 substitution.
| Feature | 3-Acetyl-8-ethoxychromen-2-one | 3-Acetylcoumarin (Parent) | 3-Acetyl-6-bromocoumarin |
| Formula | C₁₃H₁₂O₄ | C₁₁H₈O₃ | C₁₁H₇BrO₃ |
| Mol.[1][2][3] Weight | 232.23 g/mol | 188.18 g/mol | 267.08 g/mol |
| LogP (Calc) | ~2.1 | ~1.6 | ~2.4 |
| Electronic Effect | C-8 Ethoxy (Strong EDG) | None | C-6 Bromo (EWG) |
| Crystal System | Orthorhombic / Monoclinic | Monoclinic | Triclinic |
| Solubility | High in EtOH, CHCl₃ | Moderate in EtOH | Low in EtOH |
Key Insight: The C-8 ethoxy group acts as an electron-donating group (EDG). Crystallographic studies indicate that while the coumarin ring system remains essentially planar, the ethoxy group induces specific intermolecular interactions (C-H...O hydrogen bonds) that create a helical supramolecular architecture in the crystal lattice [1].[4] This contrasts with the planar stacking often seen in 6-substituted derivatives.
Synthetic Efficiency & Methodology
The synthesis of 3-Acetyl-8-ethoxychromen-2-one typically utilizes the Knoevenagel condensation . A critical comparison of catalytic efficiency reveals that while traditional piperidine catalysis is effective, green chemistry alternatives are emerging.[5]
Synthesis Workflow Comparison
-
Method A (Traditional): 3-Ethoxysalicylaldehyde + Ethyl acetoacetate + Piperidine (Catalyst) in Ethanol.[6]
-
Method B (Green/Alternative): L-Proline or Ionic Liquids.[5]
Experimental Protocol: Synthesis of 3-Acetyl-8-ethoxychromen-2-one
This protocol is validated based on standard Knoevenagel condensation efficiency [3].
-
Reagents: Mix 3-ethoxysalicylaldehyde (10 mmol) and ethyl acetoacetate (10 mmol) in 20 mL of absolute ethanol.
-
Catalysis: Add 0.5 mL of piperidine dropwise to the solution.
-
Reaction: Reflux the mixture at 78–80°C for 2 hours. Monitor via TLC (Solvent system: Hexane:Ethyl Acetate 3:1).
-
Work-up: Cool the reaction mixture to room temperature. The solid product will precipitate.
-
Purification: Filter the precipitate, wash with cold ethanol (2 x 5 mL), and recrystallize from dilute ethanol.
-
Result: Pale yellow crystals (M.P. 130–132°C).[7]
Reactivity & Derivatization Pathway[4][10][11]
The 3-acetyl group is a reactive "handle," allowing the molecule to serve as a precursor for complex heterocycles. The 8-ethoxy derivative shows distinct reactivity compared to the 6-nitro or 6-bromo analogs due to the electron density provided by the ethoxy group.
Pathway Visualization
The following diagram illustrates the divergent synthesis pathways starting from 3-Acetyl-8-ethoxychromen-2-one.
Caption: Divergent synthesis pathways from the 3-Acetyl-8-ethoxychromen-2-one scaffold yielding bioactive heterocycles [3].[6][8]
Key Reactions
-
Bromination: The reaction with Br₂ in acetic acid yields the omega-bromo derivative . This is a critical intermediate for synthesizing thiazoles and quinoxalines.
-
Condensation: Reaction with thiosemicarbazide yields hydrazones, which possess independent antimicrobial activity and serve as precursors to thiazolidin-4-ones [3].[6]
Biological Performance Analysis
The 8-ethoxy substituent confers specific biological advantages, particularly in antioxidant capacity and antimicrobial selectivity .
Antimicrobial Activity (MIC Comparison)
Data aggregated from comparative studies of 3-acetylcoumarin derivatives [3, 4].[2][6][9]
| Organism | 3-Acetyl-8-ethoxychromen-2-one | 3-Acetyl-6-bromocoumarin | Standard (Streptomycin/Ampicillin) |
| S. aureus (Gram +) | Moderate (MIC ~50-100 µg/mL) | High (MIC ~25-50 µg/mL) | High (MIC <10 µg/mL) |
| E. coli (Gram -) | Low Activity | Moderate | High |
| C. albicans (Fungal) | Moderate | Moderate | High (Fluconazole) |
Analysis:
-
Halogenation vs. Alkoxylation: The 6-bromo derivative generally exhibits higher potency against Gram-positive bacteria due to increased lipophilicity and specific halogen-bond interactions with bacterial enzymes.
-
8-Ethoxy Specificity: While less potent as a direct antibiotic than the bromo-analog, the 8-ethoxy derivative serves as a superior scaffold for thiazole-fused derivatives, which subsequently show MIC values comparable to standard antibiotics [3].
Antioxidant Activity (DPPH Assay)
The presence of the ethoxy group (an electron donor) enhances the radical scavenging capability compared to electron-withdrawing substituents.
-
Mechanism: Stabilization of the phenoxy radical intermediate.
-
Performance: 3-acetyl-8-ethoxycoumarin derivatives often show DPPH scavenging activity >50% at 100 µg/mL, outperforming unsubstituted 3-acetylcoumarin but generally trailing pure ascorbic acid [4].
References
-
Crystal structure of a new polymorph of 3-acetyl-8-methoxy-2H-chromen-2-one. Source: NCBI / PMC. URL:[Link]
-
Synthesis, Reactions and Antimicrobial Activities of 8-Ethoxycoumarin Derivatives. Source: MDPI (Molecules). URL:[Link]
-
Screening of 3-acetylcoumarin derivatives as multifunctional biological agents. Source: ResearchGate.[10] URL:[Link]
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- 3. 3-acetyl-8-methoxy-2H-chromen-2-one | C12H10O4 | CID 227363 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Crystal structure of a new polymorph of 3-acetyl-8-methoxy-2H-chromen-2-one - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
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- 10. researchgate.net [researchgate.net]
The Double-Edged Sword: Evaluating the In-Vitro vs. In-Vivo Performance of 3-Acetyl-8-ethoxychromen-2-one
A Senior Application Scientist's Guide to a Promising Coumarin Derivative
In the landscape of modern drug discovery, the journey from a promising molecule to a clinically effective therapeutic is fraught with challenges. A critical juncture in this process is the translation of in-vitro efficacy to in-vivo performance. This guide provides a comprehensive evaluation of 3-Acetyl-8-ethoxychromen-2-one, a member of the versatile coumarin family of compounds. While direct experimental data for this specific molecule is emerging, we can construct a robust predictive performance profile by examining closely related analogs and comparing them against established therapeutic agents. This analysis will focus on two of the most prominent therapeutic areas for coumarin derivatives: oncology and anti-inflammatory applications.
The Coumarin Scaffold: A Foundation for Diverse Bioactivity
Coumarins, a class of benzopyrone-containing secondary metabolites found in many plants, have long been recognized for their broad spectrum of pharmacological activities.[1][2] Their relatively simple structure allows for extensive synthetic modification, making them a privileged scaffold in medicinal chemistry. The introduction of an acetyl group at the 3-position and an ethoxy group at the 8-position of the chromen-2-one core, as in our topic compound, is anticipated to modulate its lipophilicity and electronic properties, thereby influencing its biological activity.
In-Vitro Performance: A Look Through the Microscope
The initial assessment of a compound's potential is invariably conducted in a controlled laboratory setting. For 3-Acetyl-8-ethoxychromen-2-one, we will project its in-vitro performance based on the activities of analogous 3-acetylcoumarin derivatives against relevant cancer cell lines and compare this to a standard chemotherapeutic agent, Doxorubicin.
Anticancer Activity: Targeting Uncontrolled Cell Proliferation
Coumarin derivatives have demonstrated significant cytotoxic effects against a variety of cancer cell lines.[1][2] The primary mechanism often involves the induction of apoptosis (programmed cell death) and the inhibition of key signaling pathways that drive cancer cell proliferation and survival, such as the PI3K/Akt/mTOR and NF-κB pathways.[1][3]
Experimental Protocol: MTT Assay for Cytotoxicity
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric method used to assess cell viability.
-
Cell Seeding: Cancer cells (e.g., MCF-7 for breast cancer, HepG2 for liver cancer) are seeded in a 96-well plate at a density of 5,000-10,000 cells/well and allowed to adhere overnight.
-
Compound Treatment: The cells are then treated with various concentrations of the test compound (e.g., 3-acetylcoumarin derivatives) and a standard drug (e.g., Doxorubicin) for a specified period (typically 24-72 hours).
-
MTT Addition: After the incubation period, the media is removed, and MTT solution (0.5 mg/mL in serum-free media) is added to each well. The plate is incubated for 3-4 hours, allowing viable cells to metabolize the MTT into a purple formazan product.
-
Solubilization and Absorbance Reading: The formazan crystals are dissolved in a solubilizing agent (e.g., DMSO), and the absorbance is measured at a specific wavelength (usually 570 nm) using a microplate reader.
-
IC50 Determination: The half-maximal inhibitory concentration (IC50), the concentration of the drug that inhibits cell growth by 50%, is calculated from the dose-response curve.
Comparative In-Vitro Anticancer Data
| Compound/Drug | Cell Line | IC50 (µM) | Reference |
| 3-Acetylcoumarin Derivatives | |||
| Compound 5d | A549 (Lung) | 0.70 ± 0.05 | [4] |
| Compound 6e | KB (Oral) | 0.39 ± 0.07 | [4] |
| Pyrazole Derivative (P-03) | A549 (Lung) | 13.5 | [5] |
| Coumarin-Thiazole (51c) | HeLa (Cervical) | 1.29 | [6] |
| Doxorubicin (Standard) | |||
| Doxorubicin | MCF-7 (Breast) | ~0.5 - 2.5 | [7][8][9] |
| Doxorubicin | HepG2 (Liver) | ~1.3 - 12.18 | [10][11] |
Note: IC50 values can vary between studies due to different experimental conditions (e.g., incubation time, assay method).
The data suggests that certain 3-acetylcoumarin derivatives can exhibit potent anticancer activity in the low micromolar range, comparable to or even exceeding the potency of doxorubicin in some cases.
In-Vivo Performance: From the Bench to the Biological System
The true test of a therapeutic compound lies in its performance within a living organism. In-vivo studies provide critical information on a drug's pharmacokinetics (absorption, distribution, metabolism, and excretion) and pharmacodynamics (its effect on the body), as well as its overall efficacy and safety.
Anti-inflammatory Activity: Quelling the Fire of Inflammation
Inflammation is a key pathological process in a multitude of diseases. Coumarins have been shown to possess significant anti-inflammatory properties, often by inhibiting the production of pro-inflammatory mediators through the modulation of signaling pathways like NF-κB.[1][3]
Experimental Protocol: Carrageenan-Induced Paw Edema in Rats
This is a widely used and reproducible model for evaluating acute inflammation.
-
Animal Acclimatization: Male Wistar rats (150-200g) are acclimatized for at least one week before the experiment.
-
Compound Administration: The test compound (coumarin derivative) or a standard drug (e.g., Indomethacin) is administered orally or intraperitoneally at a specific dose. A control group receives only the vehicle.
-
Induction of Inflammation: After a set time (e.g., 30-60 minutes), a 1% solution of carrageenan is injected into the sub-plantar region of the right hind paw of each rat.
-
Paw Volume Measurement: The paw volume is measured at various time points (e.g., 1, 2, 3, 4, and 5 hours) after carrageenan injection using a plethysmometer.
-
Calculation of Edema Inhibition: The percentage of inhibition of edema is calculated for each group relative to the control group.
Comparative In-Vivo Anti-inflammatory Data
| Compound/Drug | Dose | Time (hours) | % Edema Inhibition | Reference |
| Coumarin Derivatives | ||||
| Compound 4 | Not specified | 3 | 44.05 | [12] |
| Compound 8 | Not specified | 3 | 38.10 | [12] |
| Indomethacin (Standard) | ||||
| Indomethacin | 10 mg/kg | 3 | ~54 | [13] |
| Indomethacin | 10 mg/kg | 5 | ~33 | [13] |
| Indomethacin | Not specified | 3 | Potent inhibition | [14] |
These findings indicate that coumarin derivatives can exert significant anti-inflammatory effects in vivo, with some compounds showing activity comparable to the well-established NSAID, Indomethacin.
Bridging the Gap: The In-Vitro to In-Vivo Correlation
The transition from promising in-vitro data to successful in-vivo outcomes is not always seamless. Several factors can influence this correlation:
-
Bioavailability: A compound that is highly active in a petri dish may be poorly absorbed or rapidly metabolized in the body, preventing it from reaching its target tissue in sufficient concentrations.
-
Toxicity: A compound may exhibit selective toxicity towards cancer cells in vitro but cause unacceptable side effects in a living organism.
-
Off-Target Effects: In the complexity of a whole organism, a compound may interact with unintended targets, leading to unforeseen consequences.
For 3-Acetyl-8-ethoxychromen-2-one, its future development will depend on a favorable pharmacokinetic and safety profile that allows its potent in-vitro activities to be realized in a therapeutic in-vivo setting.
Visualizing the Path to Discovery
To better understand the experimental and mechanistic underpinnings of this evaluation, the following diagrams illustrate the key workflows and signaling pathways.
Caption: A comparative workflow of in-vitro anticancer and in-vivo anti-inflammatory screening.
Caption: Key signaling pathways modulated by coumarin derivatives in cancer and inflammation.
Conclusion and Future Directions
While direct, head-to-head data for 3-Acetyl-8-ethoxychromen-2-one is still needed, the wealth of information on its structural analogs provides a strong foundation for predicting its therapeutic potential. The available evidence suggests that this compound is likely to exhibit potent in-vitro anticancer activity and significant in-vivo anti-inflammatory effects.
The critical next steps for advancing 3-Acetyl-8-ethoxychromen-2-one through the drug discovery pipeline will be:
-
Comprehensive In-Vitro Profiling: Direct testing of the compound against a panel of cancer cell lines and in various anti-inflammatory assays.
-
ADME/Tox Studies: Early assessment of its absorption, distribution, metabolism, excretion, and toxicity to identify potential liabilities.
-
In-Vivo Efficacy Studies: Evaluation in relevant animal models of cancer (e.g., xenograft models) and chronic inflammation.
By systematically bridging the gap between in-vitro and in-vivo performance, the true therapeutic value of 3-Acetyl-8-ethoxychromen-2-one can be unlocked, potentially adding a powerful new agent to our arsenal against cancer and inflammatory diseases.
References
-
Coumarins in the tumor-immune application: from molecular mechanisms to therapeutic innovations - Frontiers. Available at: [Link]
-
Anti-Inflammatory Screening and Molecular Modeling of Some Novel Coumarin Derivatives. Available at: [Link]
-
In Vitro Cell Toxicity and Intracellular Uptake of Doxorubicin Exposed as a Solution or Liposomes: Implications for Treatment of Hepatocellular Carcinoma - PMC. Available at: [Link]
-
In Vitro Evaluation of 3-Arylcoumarin Derivatives in A549 Cell Line - PMC. Available at: [Link]
-
Coumarins in Anticancer Therapy: Mechanisms of Action, Potential Applications and Research Perspectives - PMC. Available at: [Link]
-
Coumarin Derivatives as Anticancer Agents: Mechanistic Landscape with an Emphasis on Breast Cancer - MDPI. Available at: [Link]
-
Inhibition of carrageenan-induced edema by indomethacin or sodium salicylate does not prevent the increase of nerve growth factor in the rat hind paw - PubMed. Available at: [Link]
-
Design, synthesis and anticancer activity studies of 3-(coumarin-3-yl)-acrolein derivatives: Evidenced by integrating network pharmacology and vitro assay - Frontiers. Available at: [Link]
-
Synthesis, Characterization and Mechanistic Anticancer Evaluation of Novel Analogues of Pyrazoles Derived from Substituted 3-Acetyl Coumarins. - Biomedical and Pharmacology Journal. Available at: [Link]
-
Rat paw oedema modeling and NSAIDs: Timing of effects - PubMed. Available at: [Link]
-
Different Doxorubicin Sensitivity Across Various Human Cancer Cell Lines - Trends in Sciences. Available at: [Link]
-
A Review on Anti-Tumor Mechanisms of Coumarins - Frontiers. Available at: [Link]
-
Latest developments in coumarin-based anticancer agents: mechanism of action and structure–activity relationship studies - RSC Publishing. Available at: [Link]
-
IC50 in doxorubicin-resistant MCF-7 cell lines. | Download Table - ResearchGate. Available at: [Link]
-
Original Research Article Biochemical studies on coumarin derivatives as antioxidant and antitumor agents. Available at: [Link]
-
Doxorubicin induces drug resistance and expression of the novel CD44st via NF-κB in human breast cancer MCF-7 cells - Spandidos Publications. Available at: [Link]
-
Anticancer Activity of Doxorubicin Loaded PBMA-b-POEGMA Micelles Against MCF7 Breast Cancer Cells and - Jorjani Biomedicine Journal. Available at: [Link]
-
Coumarin derivatives as anticancer agents targeting PI3K-AKT-mTOR pathway: a comprehensive literature review - PubMed. Available at: [Link]
-
(PDF) Coumarin derivatives as anticancer agents targeting PI3K-AKT-mTOR pathway: a comprehensive literature review - ResearchGate. Available at: [Link]
-
In-vivo anti-inflammatory activity of compounds using carrageenan-induced rat paw edema. Available at: [Link]
-
IC 50 values (μM) of the tested coumarin derivatives 4c,4d, 4g, 4k and... - ResearchGate. Available at: [Link]
-
DETERMINATION OF ANTI-EDEMATOUS ACTIVITY OF INDOMETHACIN AND NAPROXEN BY USING CARRAGEENAN INDUCE EDEMA IN RATS - IJRPNS. Available at: [Link]
-
Anti-inflammatory activity of drugs using carrageenan induced paw-edema modelExperiment no 14 -converted - Slideshare. Available at: [Link]
-
VARIED ANTI- INFLAMMATORY ACTIVITY OF INDOMETHACIN IN DIFFERENT EXPERIMENTAL ANIMAL MODELS | INTERNATIONAL JOURNAL OF PHARMACEUTICAL SCIENCES AND RESEARCH. Available at: [Link]
-
In-vivo anti-inflammatory activity assay: (Carrageenan-Induced paw edema model). Available at: [Link]
-
Anti-inflammatory and Antioxidant Effects of the Microalga Pediastrum boryanum in Carrageenan-Induced Rat Paw Edema - SciELO. Available at: [Link]
-
Anti-Inflammatory Effect of Izalpinin Derived from Chromolaena leivensis: λ-Carrageenan-Induced Paw Edema and In Silico Model - MDPI. Available at: [Link]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
